2-Octyldodecanol
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-octyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACJMVNYZDSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036288 | |
| Record name | 2-Octyl-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Dodecanol, 2-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5333-42-6 | |
| Record name | 2-Octyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyldodecanol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyldodecanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Octyl-1-dodecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dodecanol, 2-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octyl-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octyldodecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLDODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Octyldodecanol: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-octyldodecanol, a versatile branched-chain fatty alcohol. This document details its applications in research, particularly in pharmaceutical formulations, and provides detailed experimental protocols for its use.
Core Physicochemical Properties
This compound is a clear, colorless to slightly yellowish, odorless, and oily liquid at room temperature.[1][2] Its branched structure significantly influences its physical and chemical characteristics, making it a valuable excipient in various formulations.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound compiled from various sources.
| Property | Value | Conditions | References |
| Molecular Formula | C₂₀H₄₂O | [1][4] | |
| Molecular Weight | 298.55 g/mol | ||
| Appearance | Clear, colorless to yellowish oily liquid | Room Temperature | |
| Melting Point | -1 to 1 °C | ||
| Boiling Point | 234-238 °C | at 33 mmHg | |
| 382 °C | at 760 mmHg | ||
| Density | 0.838 g/mL | at 25 °C | |
| 0.835 - 0.845 g/cm³ | at 20 °C | ||
| Refractive Index | n20/D 1.453 | ||
| n20/D 1.4535 - 1.4555 | |||
| Viscosity | 58 - 64 mPa·s | at 20 °C | |
| Flash Point | 113 °C | ||
| Surface Tension | ~31.86 mN/m | ||
| Spreading Capacity | ~600 mm²/10 min | ||
| Water Solubility | 10 μg/L | at 23 °C | |
| Solubility in other solvents | Miscible with ethanol (B145695) (96%); Soluble in paraffin (B1166041) oil, mineral oil, cyclopentasiloxane, isopropyl myristate, caprylic/capric triglyceride, and olive oil. |
Research Applications and Experimental Protocols
This compound is widely utilized in pharmaceutical and cosmetic research, primarily as an emollient, solvent, and penetration enhancer in topical and transdermal drug delivery systems. Its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) and to enhance their permeation through the skin barrier makes it a valuable component in the development of novel drug delivery systems.
Experimental Protocol 1: Preparation of a this compound-Based Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the phase inversion composition (PIC) method, where this compound constitutes the oil phase.
Materials:
-
This compound (Oil Phase)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Glycerol)
-
Purified Water
Methodology:
-
Oil Phase Preparation: Dissolve the lipophilic API in this compound. Gentle heating may be required to facilitate dissolution.
-
Addition of Surfactant/Co-surfactant: To the oil phase, add the surfactant and co-surfactant (Smix). A common starting ratio for the Smix is 1:1 by weight. The oil-to-Smix ratio can be varied (e.g., from 1:9 to 3:7 by weight). Stir the mixture until a clear, homogenous solution is formed.
-
Aqueous Titration: While continuously stirring the oil/Smix mixture, slowly add purified water dropwise at a controlled rate (e.g., 1.74 mL/min). Maintain the system at a constant temperature.
-
Nanoemulsion Formation: As water is added, the system will undergo phase inversion, transitioning from a water-in-oil to an oil-in-water emulsion, resulting in a transparent or translucent nanoemulsion.
-
Stabilization: Continue stirring for approximately 30 minutes after the water addition is complete to ensure the stability of the nanoemulsion.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
References
An In-depth Technical Guide to the Synthesis of 2-Octyldodecanol via Guerbet Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-octyldodecanol, a key branched-chain primary alcohol, through the Guerbet condensation of 1-decanol (B1670082). This compound is a valuable compound in the pharmaceutical and cosmetic industries due to its unique properties, including a low melting point and excellent solvency.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development activities.
The Guerbet Reaction: Core Principles and Mechanism
The industrial production of this compound is predominantly achieved through the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures to produce a β-alkylated dimer alcohol.[1][3] In the synthesis of this compound, two molecules of 1-decanol are dimerized.[3] The reaction necessitates a dual-catalyst system, typically an alkali metal hydroxide (B78521) or alkoxide, such as potassium hydroxide (KOH), for the condensation steps, and a transition metal co-catalyst to facilitate hydrogen transfer.
The mechanism of the Guerbet reaction for the synthesis of this compound from 1-decanol is a four-step process:
-
Dehydrogenation: 1-decanol is first oxidized to its corresponding aldehyde, decanal (B1670006).
-
Aldol (B89426) Condensation: Two molecules of decanal then undergo an aldol condensation.
-
Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde, 2-octyl-2-dodecenal.
-
Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the saturated branched-chain alcohol, this compound. The hydrogen required for this final step is generated during the initial dehydrogenation step.
A competing reaction to be aware of is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.
Experimental Protocols
The following is a typical experimental protocol adapted from established procedures for the Guerbet reaction of long-chain alcohols.
Materials and Equipment:
-
1-liter four-neck flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen gas inlet with flow meter
-
Condenser and water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
1-Decanol (purity ≥ 99%)
-
Granular potassium hydroxide (KOH)
-
Dehydrogenation/hydrogenation co-catalyst (e.g., Copper-nickel supported on alumina)
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: The four-neck flask is assembled with the mechanical stirrer, thermometer, nitrogen inlet, and the condenser connected to a water separator.
-
Charging the Reactor: The flask is charged with 505 g of 1-decanol (purity ≥ 99%), 7.5 g of granular potassium hydroxide, and 0.05 g of a copper-nickel co-catalyst supported on alumina (B75360) (Cu/Ni weight ratio of 80/20).
-
Inert Atmosphere: The system is flushed with nitrogen gas, and a continuous flow is maintained (e.g., 30 L/hr) throughout the reaction.
-
Heating and Reaction: The mixture is heated with stirring. The reaction is considered to begin when the temperature reaches 220°C. This temperature is maintained, and water, a byproduct of the reaction, is collected in the separator. The reaction is continued until the formation of water ceases, which typically takes around 3 hours under these conditions.
-
Cooling and Filtration: Upon completion, the heat source is removed, and the reaction mixture is allowed to cool. The cooled mixture is then filtered to remove the co-catalyst and any precipitated potassium carboxylate salts.
-
Purification: The filtrate is subjected to vacuum distillation to separate the this compound from any unreacted starting material and other byproducts.
Quantitative Data and Catalyst Comparison
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Guerbet condensation. Copper-nickel co-catalysts have been shown to be particularly effective. Below is a summary of various experimental conditions and their outcomes.
| Catalyst System | Catalyst Loading (wt% of alcohol) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Cu/Ni on Alumina (80/20) | 0.01% | 220 | 3 | 89.9 | 95.0 | |
| Cu/Ni on Alumina (50/50) | 0.01% | 220 | 5 | 85.9 | - | |
| Cu/Ni on Alumina (20/80) | 0.01% | 220 | 5.5 | 87.0 | 94.5 | |
| Copper Chromite | 0.01% | 220 | 8 | 80.0 | 85.0 | |
| Raney Nickel | 0.01% | 220 | - | - | - | |
| No Co-catalyst | - | 220 | 10 | 75.6 | 89.1 |
Note: The base catalyst in all cases was potassium hydroxide.
Troubleshooting and Optimization
Several factors can influence the success of the this compound synthesis.
-
Low Yield: Insufficient temperature is a common cause of low yield, as the Guerbet reaction requires high temperatures, typically in the range of 200-250°C. The efficiency of the co-catalyst is also critical; a highly effective system like copper-nickel on alumina is recommended.
-
Reaction Time: With an efficient catalyst system, a reaction time of 3 hours at 220°C can be sufficient. Monitoring the reaction progress by tracking water formation is a reliable method to determine completion.
-
Catalyst Selectivity: The choice of co-catalyst affects selectivity. For instance, copper chromite or Raney nickel alone may result in lower selectivity compared to a copper-nickel combination. A specific Cu/Ni weight ratio of 80/20 has demonstrated high yield (89.9%) and selectivity (95.0%).
References
Spectroscopic Analysis of 2-Octyldodecanol: A Technical Guide for Structural Elucidation
Introduction: 2-Octyldodecanol is a C20 Guerbet alcohol, a branched-chain primary alcohol with the chemical formula C₂₀H₄₂O.[1] It is widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and viscosity agent due to its unique branched structure which imparts a low melting point and good spreadability.[1] Accurate structural elucidation and quality control are paramount, making a thorough understanding of its spectroscopic characteristics essential. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.54 | Doublet | 2H | -CH₂-OH |
| ~1.55 | Multiplet | 1H | -CH(CH₂)- |
| ~1.26 | Multiplet | 32H | -(CH₂)₈- and -(CH₂)₆- |
| ~0.88 | Triplet | 6H | -CH₃ |
Note: Chemical shifts for the extensive methylene (B1212753) chains often appear as a broad, overlapping multiplet.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
| ~65.5 | CH₂ | -CH₂-OH |
| ~40.8 | CH | -CH(CH₂)- |
| ~31.9 | CH₂ | Methylene Chains |
| ~31.6 | CH₂ | Methylene Chains |
| ~29.7 | CH₂ | Methylene Chains |
| ~29.6 | CH₂ | Methylene Chains |
| ~29.3 | CH₂ | Methylene Chains |
| ~26.4 | CH₂ | Methylene Chains |
| ~22.7 | CH₂ | Methylene Chains |
| ~14.1 | CH₃ | -CH₃ |
Note: The assignments for the individual methylene carbons in the long alkyl chains can be challenging due to signal overlap.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 2955-2850 | Strong | C-H Stretch (Aliphatic) |
| 1465 | Medium | C-H Bend (Methylene) |
| 1378 | Medium | C-H Bend (Methyl) |
| 1260-1050 | Strong | C-O Stretch |
Note: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.[2]
Table 4: Mass Spectrometry (EI-MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 280 | Low or Absent | [M-H₂O]⁺˙ (Dehydration) |
| 169 | Moderate | [M - C₉H₁₉]⁺ |
| 141 | Moderate | [M - C₁₁H₂₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | High | [C₃H₇]⁺ |
Note: The molecular ion peak (m/z 298.5) is often weak or absent in the electron ionization mass spectrum of long-chain alcohols.[1][3] Fragmentation is characterized by the cleavage of C-C bonds.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended for accurate integration.
-
Use a 90° pulse angle.
-
-
¹³C NMR and DEPT Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
Data Processing: Process the spectra with appropriate phasing and baseline correction. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly. Place a small drop of the sample onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like hexane (B92381) or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.
-
-
MS Parameters (Typical for Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the fragmentation patterns. The primary fragmentation pathways for alcohols are α-cleavage (breaking the C-C bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule, M-18).
Visualizations
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the structural elucidation of this compound.
Logical Relationships in Structural Elucidation
Caption: Logical connections between spectroscopic data and molecular structure.
References
What are the chemical properties of 2-octyldodecanol for formulation science?
An In-depth Technical Guide to the Chemical Properties of 2-Octyldodecanol for Formulation Science
Introduction
This compound is a branched-chain fatty alcohol, specifically a Guerbet alcohol, that serves as a versatile excipient in the pharmaceutical and cosmetic industries.[1][2] Its unique physicochemical properties make it a valuable component in a wide array of formulations, particularly in topical and transdermal drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, its applications in formulation science, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in formulation development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application. It is a clear, colorless to yellowish, oily liquid at room temperature with low volatility.[3][4]
| Property | Value | References |
| CAS Number | 5333-42-6 | |
| Molecular Formula | C20H42O | |
| Molecular Weight | 298.55 g/mol | |
| Appearance | Clear, colorless to yellowish oily liquid | |
| Density | Approximately 0.838 g/mL at 25 °C | |
| Viscosity | 58 - 64 mPas at 20°C | |
| Melting Point | -1 to 1 °C | |
| Boiling Point | 234-238 °C at 33 mmHg | |
| Flash Point | 113 °C | |
| Acid Value | Max. 0.1 | |
| Cloud Point | Max. -20 °C | |
| Required HLB (o/w emulsion) | Approximately 11.2 | |
| Required HLB (w/o emulsion) | Approximately 5.9 |
Solubility Profile
This compound's solubility is a critical parameter for formulators. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents.
| Solvent | Solubility | References |
| Water | Practically insoluble (10μg/L at 23℃) | |
| Ethanol (96%) | Miscible | |
| Paraffin Oil | Soluble | |
| Alcohol | Miscible |
Applications in Formulation Science
This compound serves several key functions in pharmaceutical and cosmetic formulations:
-
Solvent: It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is particularly noted as an ideal solvent for salicylic (B10762653) acid.
-
Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, improving patient compliance. Its lubricating properties are beneficial in creams and lotions.
-
Penetration Enhancer: this compound can enhance the permeation of APIs through the skin barrier, thereby increasing their bioavailability for local or systemic effects. Its mechanism is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum.
-
Emulsion Stabilizer: It contributes to the stability of emulsions by preventing the separation of oil and water phases. It also helps to reduce the tendency of finished products to generate foam when shaken.
-
Oil Phase in Nanoemulsions: Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can improve drug delivery.
Experimental Protocols
Protocol 1: Solubility Determination using the Saturation Shake-Flask Method
This protocol describes a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with tight-fitting caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
Validated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions.
-
Data Reporting: Express the solubility as the mean concentration from multiple replicates, typically in units of g/100 mL or mg/mL.
Protocol 2: Preparation of a Topical Cream
This protocol outlines the preparation of a topical cream formulation containing this compound.
Materials:
-
Stearic acid
-
Cetyl alcohol
-
This compound
-
Oil-soluble Active Pharmaceutical Ingredient (API) (if applicable)
-
Water bath
-
Beakers
-
Homogenizer
Procedure:
-
In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and this compound.
-
Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase.
-
If the API is oil-soluble, dissolve it in this phase.
-
In a separate beaker, heat the aqueous phase to the same temperature.
-
Slowly add the aqueous phase to the oil phase while stirring with a homogenizer until the cream is formed.
Protocol 3: Formulation of a Nanoemulsion for Transdermal Delivery
This protocol describes the formulation of a nanoemulsion using this compound as the oil phase.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., propylene (B89431) glycol)
-
Purified water
-
Magnetic stirrer or high-shear homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the API in this compound. Gentle heating may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.
-
Mixing: Slowly add the aqueous phase to the oil phase while continuously stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size and form a translucent nanoemulsion.
Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol describes the evaluation of drug permeation from a formulation containing this compound through a skin membrane.
Materials:
-
Topical formulation with API and this compound
-
Excised human or animal skin
-
Phosphate buffered saline (PBS), pH 7.4 (Receptor fluid)
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
HPLC or other suitable analytical instrument
Procedure:
-
Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
System Setup: Fill the receptor compartment with PBS buffer and maintain the temperature at 32°C to mimic physiological conditions. The solution should be continuously stirred.
-
Application: Apply a precise amount of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor solution and replace the collected volume with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the collected samples for API concentration using a validated analytical method like HPLC.
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux.
Protocol 5: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound.
Thermal Stress:
-
Accurately weigh a sample of this compound into a suitable vial.
-
Place the vial in a calibrated oven at a high temperature (e.g., 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
After exposure, cool the sample and dissolve a known amount in a suitable solvent for analysis by a stability-indicating HPLC method.
Oxidative Stress:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature or slightly elevated temperature, protected from light, for a set time.
-
Analyze the sample by a stability-indicating HPLC method.
Visualizations
Caption: Workflow for topical formulation development and evaluation.
Caption: Mechanism of this compound as a penetration enhancer.
Caption: Workflow for nanoemulsion preparation.
Conclusion
This compound is a highly versatile and valuable excipient for formulation scientists. Its favorable physicochemical properties, including its role as an effective solvent, emollient, and penetration enhancer, make it a key ingredient in the development of innovative drug delivery systems, particularly for topical and transdermal applications. Its stability and compatibility with a wide range of APIs and excipients further underscore its utility in modern pharmaceutical formulations.
References
A Comprehensive Technical Guide to the Solubility of 2-Octyldodecanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile ingredient extensively utilized in the pharmaceutical, cosmetic, and chemical industries. Its unique physicochemical properties, including its liquid state at room temperature, low volatility, and excellent emollient feel, make it a valuable component in a myriad of formulations. A thorough understanding of its solubility in various organic solvents is paramount for formulators to optimize product development, ensure stability, and enhance performance. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, comprehensive experimental protocols for solubility determination, and a visualization of its application in a typical drug delivery system workflow.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility and behavior in different solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 5333-42-6 | [1][2] |
| Molecular Formula | C₂₀H₄₂O | [1][2] |
| Molecular Weight | 298.55 g/mol | [1] |
| Appearance | Clear, colorless to yellowish oily liquid | |
| Density | ~0.838 g/mL at 25 °C | |
| Melting Point | -1 to 1 °C | |
| Boiling Point | 234-238 °C at 33 mmHg | |
| Flash Point | 113 °C | |
| Water Solubility | Practically insoluble (10 μg/L at 23°C) |
Solubility of this compound in Organic Solvents
| Solvent | Qualitative/Semi-Quantitative Solubility | Reference(s) |
| Alcohols | ||
| Ethanol (96%) | Miscible | |
| Methanol | Miscible with alcohol | |
| Isopropanol | Miscible with alcohol | |
| Esters | ||
| Ethyl Acetate | Soluble in most organic solvents | |
| Isopropyl Myristate | Soluble | |
| Caprylic/Capric Triglyceride | Soluble | |
| Hydrocarbons | ||
| Hexane | Soluble in most organic solvents | |
| Toluene | Soluble in most organic solvents | |
| Paraffin Oil | Soluble | |
| Mineral Oil | Soluble | |
| Ketones | ||
| Acetone | Soluble in most organic solvents | |
| Chlorinated Solvents | ||
| Chloroform | Soluble in most organic solvents | |
| Other Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on its broad solubility in organic solvents | |
| Cyclopentasiloxane | Soluble | |
| Olive Oil | Soluble |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates that this compound dissolves in the solvent to a significant extent, though quantitative limits are not specified in the available literature.
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.
Determination of Liquid-Liquid Miscibility/Solubility (Visual Method)
This protocol provides a straightforward method for determining the miscibility or estimating the solubility of this compound in a liquid solvent.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or volumetric pipettes
-
Test tubes or vials with closures
-
Vortex mixer
Procedure:
-
Preparation: In a clean, dry test tube, add a known volume of the solvent of interest (e.g., 5 mL).
-
Titration: Gradually add known volumes of this compound to the solvent. After each addition, securely close the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: After mixing, allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of droplets.
-
Determination of Miscibility: If the mixture remains a single, clear phase after the addition of any amount of this compound, the two liquids are considered miscible.
-
Estimation of Solubility: If phase separation occurs after a certain amount of this compound has been added, the approximate solubility can be determined. Record the volume of this compound added before phase separation became apparent. For a more accurate determination, a series of vials with varying, precise concentrations of this compound in the solvent should be prepared and observed.
Quantitative Determination of Solubility using the Shake-Flask Method
This method is a well-established technique for determining the equilibrium solubility of a compound in a solvent. While typically used for solids, the principle can be adapted for liquid-liquid systems where miscibility is not complete.
Materials:
-
This compound
-
Solvent of interest
-
Incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))
-
Vials with screw caps
Procedure:
-
Sample Preparation: In a series of vials, add an excess amount of this compound to a known volume of the solvent. The presence of a distinct layer of undissolved this compound is crucial to ensure that the solvent is saturated.
-
Equilibration: Place the sealed vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the two phases separate. For stable emulsions, centrifugation at a moderate speed may be required to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot from the solvent phase (the supernatant) using a syringe. Ensure that no droplets of the undissolved this compound are drawn.
-
Filtration: Filter the collected aliquot through a syringe filter into a clean vial to remove any remaining undissolved microdroplets.
-
Quantification: Analyze the concentration of this compound in the filtered solvent using a validated analytical method such as GC-FID or HPLC-RI. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.
-
Data Reporting: The solubility is typically expressed as grams of this compound per 100 mL of solvent ( g/100 mL) or as a weight/weight percentage (% w/w).
Visualization of Experimental Workflows
General Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound in a given solvent.
Caption: A logical workflow for determining the solubility of this compound.
Workflow for Oil-in-Water Nanoemulsion Formulation
This compound is frequently used as the oil phase in the development of nanoemulsions for drug delivery. The following diagram outlines a typical formulation workflow.
Caption: A typical workflow for preparing an oil-in-water nanoemulsion using this compound.
Conclusion
This compound exhibits broad miscibility and solubility in a range of common organic solvents, a characteristic that underpins its widespread use in pharmaceutical and cosmetic formulations. While precise quantitative solubility data is limited in publicly accessible literature, the provided qualitative data and experimental protocols offer a robust framework for scientists and researchers. The ability to determine specific solubility parameters is critical for tailoring formulations, ensuring product stability, and achieving desired performance characteristics. The role of this compound as an effective oil phase in advanced drug delivery systems like nanoemulsions further highlights the importance of understanding its solubility profile.
References
An In-depth Technical Guide to the Guerbet Alcohol: 2-Octyldodecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Octyldodecanol, a branched-chain primary alcohol belonging to the Guerbet alcohol family. Its unique structural characteristics, arising from the Guerbet reaction, impart desirable physicochemical properties that make it a valuable excipient in the pharmaceutical and cosmetic industries. This document details its synthesis, properties, and applications, with a focus on providing actionable data and experimental protocols for laboratory and development settings.
The Guerbet Alcohol Structure of this compound
This compound (CAS 5333-42-6) is a C20 fatty alcohol with a distinctive branched structure.[1] Unlike its linear isomer, arachidyl alcohol, this compound possesses a branch at the β-position of the alkyl chain.[2] This structural feature is a direct result of its synthesis via the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[3][4] Specifically, this compound is produced from the dimerization of decyl alcohol (1-decanol).[1] This branched structure is key to its unique properties, such as a low melting point and excellent solvency, which are highly valued in various formulations.
Physicochemical Properties
The unique branched structure of this compound results in a distinct set of physical and chemical properties that are advantageous in formulation science. A summary of its key quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₂O | |
| Molar Mass | 298.55 g/mol | |
| Appearance | Clear, colorless to yellowish oily liquid | |
| Melting Point | -1 to 1 °C | |
| Boiling Point | 234-238 °C at 33 mmHg | |
| Density | 0.838 g/mL at 25 °C | |
| Refractive Index | n20/D 1.453 | |
| Flash Point | 113 °C | |
| Solubility | Practically insoluble in water; miscible with ethanol |
Synthesis via the Guerbet Reaction
The industrial production of this compound is predominantly achieved through the Guerbet condensation of 1-decanol (B1670082). This reaction is a robust method for dimerizing primary alcohols to form β-alkylated branched alcohols.
Guerbet Reaction Mechanism
The Guerbet reaction proceeds through a four-step mechanism, which is initiated by the dehydrogenation of the starting alcohol to an aldehyde. This is followed by an aldol (B89426) condensation, dehydration, and finally, hydrogenation of the intermediate to the final Guerbet alcohol.
Experimental Protocol for the Synthesis of this compound
The following protocol is adapted from a patented method for the synthesis of this compound.
Materials and Equipment:
-
1-liter four-neck flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen gas inlet with a flow meter
-
Condenser and water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
1-Decanol (purity ≥ 99%)
-
Granular potassium hydroxide (B78521) (KOH)
-
Copper-nickel co-catalyst supported on alumina (B75360) (Cu/Ni weight ratio 80/20)
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, nitrogen inlet, and the condenser/water separator.
-
Charging the Reactor: Charge the flask with 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst.
-
Inert Atmosphere: Begin bubbling nitrogen gas through the mixture at a rate of 30 L/hr.
-
Reaction: With continuous stirring, heat the mixture. The reaction is initiated when the temperature reaches 220°C. Maintain this temperature until the formation of water ceases, which typically takes around 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any precipitated potassium carboxylate.
-
Purify the crude product by vacuum distillation to separate the this compound from unreacted 1-decanol and other byproducts.
-
Expected Outcome:
-
Yield of this compound: Approximately 424.0 g (89.9% of the theoretical value).
-
Selectivity: Approximately 95.0%.
Role in Drug Formulation and Development
This compound is a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its functions include acting as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), an emollient to improve the sensory feel of a product, a penetration enhancer to facilitate drug delivery through the skin, and an emulsion stabilizer.
The development of a topical formulation containing this compound typically follows a structured workflow to ensure the final product is stable, effective, and possesses the desired physical characteristics.
References
The Dual Origins of 2-Octyl-1-dodecanol: A Technical Guide to Its Natural Sources and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyl-1-dodecanol, a branched-chain primary alcohol, is a versatile ingredient with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique properties, such as excellent emolliency, solvency, and a low melting point, make it a valuable component in a wide array of formulations. This technical guide provides an in-depth exploration of the two primary avenues for obtaining this compound: extraction from natural sources and targeted chemical synthesis. While 2-octyl-1-dodecanol is found in nature, its commercial availability is predominantly met through synthetic production, which offers higher yields and purity.
Natural Sources of 2-Octyl-1-dodecanol
2-Octyl-1-dodecanol has been reported to occur in small quantities in certain plant-based materials, primarily in complex mixtures of lipids and waxes. The principal natural sources identified are vegetable oils, with specific mention of palm and palm kernel oil, as well as carnauba wax.
Occurrence in Vegetable Oils
Long-chain fatty alcohols, including branched-chain variants, are naturally present in various vegetable oils, typically as esters with fatty acids or in their free form.[1] Palm oil (from the fruit of Elaeis guineensis) and palm kernel oil (from the seed of Elaeis guineensis) are known to contain a diverse range of fatty alcohols as minor components of their unsaponifiable matter.[2]
While specific quantitative data for 2-octyl-1-dodecanol in these oils is not extensively documented in publicly available literature, the general composition of fatty alcohols in palm kernel oil is known to consist of a mixture of various chain lengths. The concentration of any single branched-chain alcohol like 2-octyl-1-dodecanol is expected to be low.
Occurrence in Carnauba Wax
Carnauba wax, obtained from the leaves of the Brazilian palm tree Copernicia prunifera, is another natural source where long-chain alcohols are found.[3] This complex wax is primarily composed of fatty acid esters, but also contains free fatty alcohols.[4] The alcohol fraction of carnauba wax is a mixture of various long-chain linear and possibly branched alcohols. As with vegetable oils, the precise concentration of 2-octyl-1-dodecanol within this mixture is not well-defined in available research.
Experimental Protocol: General Extraction of Long-Chain Alcohols from Vegetable Oils
The extraction of fatty alcohols from natural oils is a multi-step process that involves the separation of the unsaponifiable matter from the saponifiable glycerides. The following is a general protocol that can be adapted for the isolation of a long-chain alcohol fraction.
1. Saponification:
-
A known quantity of the vegetable oil (e.g., 5 g) is mixed with an excess of alcoholic potassium hydroxide (B78521) solution (e.g., 50 mL of 12% KOH in ethanol).[1]
-
The mixture is heated under reflux for approximately 1.5 hours at 60°C to ensure complete saponification of the triglycerides.
2. Extraction of Unsaponifiable Matter:
-
After cooling, an equal volume of water is added to the mixture.
-
The unsaponifiable matter, which contains the fatty alcohols, is then extracted multiple times with a non-polar solvent such as petroleum ether.
-
The combined organic extracts are washed with a mixture of ethanol (B145695) and water to remove any remaining soap.
3. Isolation and Purification:
-
The solvent from the washed organic phase is evaporated to yield the crude unsaponifiable matter.
-
This crude extract can then be subjected to chromatographic techniques for the separation of the fatty alcohol fraction. Thin-layer chromatography (TLC) or column chromatography with a silica (B1680970) gel stationary phase and a suitable solvent system (e.g., hexane/ethanol mixtures) can be employed for this purpose.
-
Further purification of the isolated fatty alcohol fraction can be achieved using preparative high-performance liquid chromatography (HPLC).
4. Quantification:
-
The quantification of 2-octyl-1-dodecanol in the purified fraction would require a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), using a certified reference standard for calibration.
Chemical Synthesis of 2-Octyl-1-dodecanol
The industrial production of 2-octyl-1-dodecanol is predominantly achieved through the Guerbet condensation reaction. This method provides a high yield and purity of the desired branched-chain alcohol from a readily available linear alcohol precursor.
The Guerbet Condensation Reaction
The Guerbet reaction, named after its discoverer Marcel Guerbet, is a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol. For the synthesis of 2-octyl-1-dodecanol, the starting material is 1-decanol.
The reaction proceeds through a four-step mechanism:
-
Dehydrogenation: The primary alcohol (1-decanol) is oxidized to its corresponding aldehyde (decanal).
-
Aldol (B89426) Condensation: Two molecules of the aldehyde undergo an aldol condensation.
-
Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.
-
Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain alcohol, 2-octyl-1-dodecanol.
References
Potential research applications of 2-Octyldodecanol in biochemistry.
2-Octyldodecanol in Biochemical Research: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of this compound.
Introduction
This compound is a branched-chain, saturated fatty alcohol, specifically a Guerbet alcohol, that has emerged as a versatile and valuable excipient in the fields of biochemistry, pharmaceuticals, and cosmetics.[1][2][3] Its unique molecular structure, featuring a branch at the β-position, imparts distinct physicochemical properties compared to its linear-chain counterparts, such as a lower melting point and excellent thermal and oxidative stability.[2][4] These characteristics make it a superior choice for a variety of specialized applications, particularly in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the potential research applications of this compound in biochemistry, with a focus on its role as a solvent, skin penetration enhancer, and a key component in emulsion-based formulations. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research setting.
Physicochemical Properties
A fundamental understanding of this compound's physical and chemical properties is essential for its effective application in formulation development. These properties dictate its behavior as a solvent, its interaction with biological membranes, and its function within complex delivery systems.
| Property | Value | References |
| Molecular Formula | C20H42O | |
| Molar Mass | 298.55 g/mol | |
| Appearance | Clear, colorless to yellowish, oily liquid | |
| Density | 0.838 g/mL at 25°C | |
| Melting Point | -1 to 1°C | |
| Boiling Point | 234-238°C at 33 mmHg | |
| Flash Point | 113°C | |
| Refractive Index | n20/D 1.453 | |
| Water Solubility | 10 μg/L at 23°C (Practically insoluble) | |
| Other Solubilities | Miscible with ethanol (B145695) (96%); Soluble in paraffin (B1166041) oil | |
| Required HLB (o/w) | ~11.2 |
Core Research Applications in Biochemistry
This compound's primary applications in a biochemical context revolve around overcoming the challenges associated with the delivery of therapeutic agents. Its lipophilic nature and unique structural properties are leveraged in drug formulation and delivery.
Advanced Drug Delivery Systems
This compound is extensively utilized in topical and transdermal drug delivery systems to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).
-
Solvent for Lipophilic APIs : Many APIs are poorly soluble in water, which limits their formulation possibilities and bioavailability. This compound serves as an effective solvent for such lipophilic compounds, preventing their recrystallization and improving the homogeneity of formulations. It is recognized as an ideal solvent for salicylic (B10762653) acid and various perfume ingredients.
-
Skin Penetration Enhancer : The stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug absorption. This compound functions as a chemical penetration enhancer by reversibly disrupting the highly ordered lipid lamellae of the stratum corneum. Spectroscopic studies have confirmed that it penetrates this layer, increasing the disorder and fluidity of the lipid chains, which in turn reduces the diffusional resistance and facilitates drug permeation.
-
Oil Phase for Nanoemulsions and Microemulsions : Nanoemulsions (droplet size 20-200 nm) and microemulsions are advanced drug delivery systems that can improve drug solubility, stability, and penetration through biological membranes. Due to its excellent solvent properties, low irritation potential, and ability to form stable systems, this compound is a highly suitable oil phase for the formulation of these oil-in-water (o/w) colloidal dispersions.
Biocatalysis and Protein Formulation
While less documented, the properties of this compound suggest potential in other biochemical areas. Its use as a non-aqueous medium for enzymatic reactions (biocatalysis) is a plausible application, providing a suitable environment for lipases and other enzymes acting on hydrophobic substrates. Furthermore, its non-ionic and stable nature could be explored for the stabilization of proteins in non-aqueous formulations, an area of growing interest in biotherapeutics.
Quantitative Data on Performance
The efficacy of this compound as a penetration enhancer is often evaluated in comparison to other excipients or control formulations. The following table summarizes comparative data from a study on the transdermal delivery of formoterol (B127741) fumarate.
| Formulation / Enhancer | Primary Irritation Index | Key Finding | Reference |
| Matrix Patch with 1.0 mg/cm² this compound | 1.38 | "Remarkably enhanced" skin permeation of the drug. | |
| Matrix Patch with 0.5 mg/cm² this compound | 1.29 | Enhanced skin permeation. | |
| Matrix Patch without this compound (Control) | 1.13 | Baseline permeation. | |
| Matrix Patch with Hydrogenated Rosin Glycerol Ester | Not specified | Significantly lower permeation than with this compound. |
Note: A lower Primary Irritation Index indicates less skin irritation. The study concluded that the irritation induced by the patches was mild.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for key experiments involving this compound.
Preparation of a Topical Cream (Oil-in-Water Emulsion)
This protocol describes a general method for preparing a standard topical cream where this compound is a component of the oil phase.
-
Oil Phase Preparation : In a suitable beaker, combine the required amounts of oil-soluble ingredients, such as stearic acid, cetyl alcohol, and this compound. If the API is oil-soluble, dissolve it in this mixture. Heat the beaker in a water bath to 70-75°C until all components have melted and formed a uniform phase.
-
Aqueous Phase Preparation : In a separate beaker, dissolve water-soluble components, such as glycerin, triethanolamine, and any preservatives, in purified water. If the API is water-soluble, it should be dissolved in this phase. Heat this beaker in a water bath to 70-75°C.
-
Emulsification : Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Cooling : Continue stirring the resulting emulsion while allowing it to cool down to room temperature. This will form a cream with a consistent texture.
Preparation of a Nanoemulsion (Phase Inversion Composition Method)
The Phase Inversion Composition (PIC) method is a low-energy technique suitable for preparing nanoemulsions with this compound as the oil phase.
-
Component Preparation : Accurately weigh the oil phase (this compound), a non-ionic surfactant (e.g., Tween 80), and a cosurfactant (e.g., glycerol).
-
Oil/Surfactant Mixture (Smix) Preparation : Combine the surfactant and cosurfactant in various weight ratios (e.g., 1:1, 2:1, etc.) to create the Smix.
-
Oil Phase and Smix Blending : In a beaker, mix the this compound with the Smix at a specific weight ratio (e.g., 1:9 oil-to-Smix). If incorporating an oil-soluble API like Ceramide IIIB, dissolve it in the this compound (heating above 100°C may be necessary) before mixing with the Smix, then cool the mixture.
-
Titration : Under constant magnetic stirring at ambient temperature, slowly titrate the oil/Smix blend with distilled water dropwise.
-
Nanoemulsion Formation : As water is added, the mixture will undergo phase inversion. The endpoint is reached when a clear, transparent, and easily flowable nanoemulsion is formed. This process can be used to construct a pseudo-ternary phase diagram to identify the optimal component ratios for nanoemulsion formation.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is used to quantify the permeation of an API through the skin from a formulation containing this compound.
-
Skin Preparation : Use excised human or animal skin (e.g., rat skin). Carefully mount the skin sample onto a Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment and the dermal side faces the receptor compartment.
-
System Setup : Fill the receptor compartment with a suitable buffer solution (e.g., Phosphate Buffered Saline, pH 7.4) to maintain sink conditions. The receptor fluid should be maintained at 32°C and continuously stirred to mimic physiological conditions.
-
Formulation Application : Apply a precise and known quantity of the test formulation (containing the API and this compound) evenly onto the surface of the skin in the donor compartment.
-
Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately after each withdrawal, replenish the receptor compartment with an equal volume of fresh, pre-warmed buffer.
-
Sample Analysis : Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the API that has permeated through the skin.
-
Data Analysis : Calculate the cumulative amount of drug permeated per unit area of skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot. The permeability coefficient (Kp) can also be calculated.
Visualizations: Workflows and Mechanisms
To clarify the processes and mechanisms described, the following diagrams are provided.
Caption: Mechanism of this compound as a skin penetration enhancer.
Caption: Workflow for topical formulation development.
Caption: Workflow for nanoemulsion preparation via PIC method.
Safety and Toxicology
This compound is widely used in cosmetic and topical pharmaceutical formulations and is generally regarded as a nontoxic and nonirritant material at the levels employed as an excipient.
-
Acute Oral Toxicity : In studies on rats, no deaths were observed at a dose of 5 g/kg of undiluted this compound.
-
Acute Dermal Toxicity : Studies on guinea pigs with both intact and abraded skin treated with 3 g/kg of undiluted this compound showed no deaths or gross skin lesions.
-
Irritation : While generally considered safe, some studies note it can cause mild skin irritation, and undiluted forms are described as a potential eye and skin irritant. One study found that it could enhance the irritation of other ingredients.
Conclusion
This compound is a multifunctional excipient with significant and proven applications in biochemical and pharmaceutical research. Its primary utility lies in the development of topical and transdermal drug delivery systems, where it functions as a superior solvent for lipophilic drugs and a potent penetration enhancer. Its role as the oil phase in sophisticated formulations like nanoemulsions and microemulsions further underscores its importance in enhancing the bioavailability of challenging APIs. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively harness the potential of this compound in their work, paving the way for more effective and stable therapeutic formulations.
References
Methodological & Application
Application Notes and Protocols for Utilizing 2-Octyldodecanol in Topical Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of 2-Octyldodecanol in the formulation and evaluation of topical drug delivery systems. This document outlines the physicochemical properties of this compound, its functions in topical preparations, and detailed protocols for formulation development and in vitro skin permeation studies.
Introduction to this compound in Topical Formulations
This compound is a branched-chain fatty alcohol that serves as a versatile excipient in the development of topical and transdermal drug delivery systems.[1] Its unique properties, including excellent solvency, emollient feel, and ability to enhance skin penetration, make it a valuable component in creams, lotions, gels, and nanoemulsions.[1] Generally regarded as a nontoxic and nonirritant material at typical concentrations used in formulations, it is a clear, colorless to yellowish, oily liquid that is practically insoluble in water but miscible with ethanol (B145695) and soluble in paraffin (B1166041) oil.[1][2][3]
Key Applications in Topical Drug Delivery
This compound is a multifunctional ingredient with several key applications in topical drug delivery:
-
Solvent: It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is particularly noted as an ideal solvent for salicylic (B10762653) acid.
-
Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, which can improve patient compliance. Its lubricating properties are beneficial in creams and lotions.
-
Penetration Enhancer: this compound can enhance the permeation of APIs through the stratum corneum, the skin's primary barrier, thereby increasing their bioavailability for local or systemic effects.
-
Emulsion Stabilizer: It contributes to the stability of oil-in-water and water-in-oil emulsions, preventing the separation of phases.
-
Oil Phase in Nanoemulsions: Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can significantly improve drug delivery.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5333-42-6 |
| Molecular Formula | C₂₀H₄₂O |
| Molecular Weight | 298.55 g/mol |
| Appearance | Clear, colorless to yellowish, oily liquid |
| Odor | Odorless |
| Solubility | Practically insoluble in water; miscible with ethanol (96%); soluble in paraffin oil |
| Density | 0.838 g/mL at 25 °C |
| Boiling Point | 234-238 °C at 33 mmHg |
| Melting Point | -1 to 1 °C |
Table 2: Typical Use Levels of this compound in Topical Formulations
| Formulation Type | Typical Use Level (%) | Purpose |
| Creams/Lotions | 2 - 20% | Emollient, Solvent, Penetration Enhancer |
| Nanoemulsions | 1 - 12% (as oil phase) | Oil Phase, Solvent |
| Transdermal Patches | Variable | Penetration Enhancer, Solvent in matrix |
Table 3: Comparative Skin Permeation Enhancement Data
| Drug | Formulation Detail | Enhancement Ratio* | Primary Irritation Index | Reference |
| Formoterol Fumarate | With 1.0 mg/cm² this compound | "Remarkably enhanced" | 1.38 | Kakubari et al., 2006 |
| Formoterol Fumarate | Without this compound (Control) | 1 | 1.13 | Kakubari et al., 2006 |
*Enhancement Ratio is calculated relative to the control formulation without the specific enhancer. A higher ratio indicates greater enhancement.
Mechanism of Skin Penetration Enhancement
The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum. This outermost layer of the skin is composed of tightly packed lipid lamellae that create a significant barrier to drug absorption. This compound integrates into these lipid bilayers, and its branched structure is thought to create a greater degree of disorder compared to linear alcohols. This fluidization of the lipid bilayer reduces the diffusional resistance of the stratum corneum, thereby allowing drug molecules to permeate more easily. Spectroscopic studies have confirmed that this compound penetrates the stratum corneum and increases the disorder of the lipid chains.
Caption: Mechanism of this compound as a penetration enhancer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in topical drug delivery studies.
Protocol 1: Preparation of a Topical Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream incorporating this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Stearic Acid
-
Cetyl Alcohol
-
Glycerin
-
Triethanolamine
-
Preservative (e.g., Methylparaben)
-
Purified Water
Procedure:
-
Oil Phase Preparation: In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and this compound. Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase. If the API is oil-soluble, dissolve it in this phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the glycerin, triethanolamine, and preservative in purified water. Heat the aqueous phase in a water bath to 70-75°C. If the API is water-soluble, dissolve it in this phase.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Cooling: Continue stirring until the cream has cooled to room temperature and has a uniform consistency.
Caption: Workflow for the preparation of a topical O/W cream.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of drug permeation from a topical formulation containing this compound using a Franz diffusion cell.
Materials:
-
Topical formulation containing the API and this compound
-
Excised human or animal skin (e.g., rat, porcine)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor fluid)
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for API quantification
Procedure:
-
Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Temperature Equilibration: Place the assembled cells in a water bath to maintain the skin surface temperature at 32°C.
-
Formulation Application: Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation profile and flux.
Caption: Workflow for an in vitro skin permeation study.
Protocol 3: Quantification of Drug in Skin Layers using Tape Stripping
This protocol can be used to determine the amount of drug that has penetrated into the stratum corneum.
Materials:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Solvent for drug extraction (e.g., methanol, acetonitrile)
-
Vials
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Tape Stripping: After the permeation study, dismount the skin from the Franz cell. Apply a piece of adhesive tape to the treated skin area and press firmly. Quickly remove the tape strip. Repeat this process for a defined number of strips (e.g., 10-20) to progressively remove layers of the stratum corneum.
-
Drug Extraction: Place each tape strip (or a pool of strips) into a vial containing a known volume of a suitable extraction solvent.
-
Extraction Process: Vortex the vials for a set period (e.g., 30 minutes) to extract the drug from the tape.
-
Sample Preparation: Centrifuge the vials to pellet any debris.
-
Analysis: Analyze the supernatant for drug concentration using a validated analytical method.
This technique is valuable for understanding the kinetics and penetration depth of drugs within the skin.
Safety and Regulatory Considerations
This compound is widely used in cosmetics and topical pharmaceutical formulations and is generally regarded as nontoxic and nonirritant at the levels employed as an excipient. Acute oral and dermal toxicity studies in animals have shown no significant adverse effects. While some sources describe undiluted this compound as a potential eye and skin irritant, in formulated products at typical concentrations, it has a low potential for skin irritation or sensitization. As with any excipient, it is essential to evaluate the final formulation for its safety and irritation potential.
Conclusion
This compound is a highly effective and versatile excipient for topical drug delivery. Its multifunctional properties as a solvent, emollient, and penetration enhancer make it a valuable tool for formulators. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to develop safe and effective topical therapeutic products.
References
Application Notes and Protocols: 2-Octyldodecanol as an Oil Phase for Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing nanoemulsions using 2-octyldodecanol as the oil phase. This compound, a branched-chain fatty alcohol, is a versatile excipient for topical and transdermal drug delivery systems due to its excellent emollient, solvent, and penetration-enhancing properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key experimental workflows to facilitate the development of stable and effective nanoemulsion-based formulations.
Introduction to this compound in Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[3] Their small droplet size offers numerous advantages for drug delivery, including enhanced bioavailability, improved stability of encapsulated compounds, and better penetration through biological membranes.[3] this compound is a suitable oil phase for nanoemulsions due to its favorable properties.[3] It is a clear, odorless fatty alcohol that is stable to hydrolysis and can be used over a wide pH range.
Key Advantages of this compound:
-
Excellent Solvent: It can effectively dissolve a wide range of lipophilic active pharmaceutical ingredients (APIs).
-
Penetration Enhancer: It can improve the permeation of APIs through the skin barrier.
-
Emollient: It imparts a smooth and non-greasy feel to topical formulations.
-
Stabilizer: It contributes to the overall stability of the nanoemulsion formulation.
Quantitative Data: Optimized Nanoemulsion Formulation
The following table summarizes the composition and physicochemical properties of an optimized this compound-based nanoemulsion for the transdermal delivery of Ceramide IIIB, based on a study by Su et al. (2017).
| Component | Optimized Value (% w/w) | Physicochemical Property | Value |
| This compound (Oil Phase) | 5.00 | Mean Droplet Size | 15.8 nm |
| Tween 80 (Surfactant) | 22.50 | Polydispersity Index (PDI) | 0.108 |
| Glycerol (Cosurfactant) | 22.50 | Zeta Potential | Not Specified |
| Ceramide IIIB (API) | 0.05 | pH | Not Specified |
| Purified Water (Aqueous Phase) | 55.08 | Appearance | Clear and transparent |
Experimental Protocols
Preparation of this compound Nanoemulsion by Phase Inversion Composition (PIC) Method
This protocol details a low-energy method for preparing oil-in-water (o/w) nanoemulsions.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., Glycerol)
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
Thermostatic water bath
-
Magnetic stirrer with heating plate
-
Beakers and magnetic stir bars
-
Burette or syringe pump
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the this compound and the lipophilic API.
-
If necessary, heat the mixture to dissolve the API completely in the oil phase (e.g., for Ceramide IIIB, heating above 100°C is required).
-
Cool the mixture to the desired emulsification temperature (e.g., an optimized temperature of 41.49°C was reported for a Ceramide IIIB nanoemulsion).
-
-
Addition of Surfactant and Cosurfactant:
-
Add the accurately weighed surfactant and cosurfactant to the oil phase.
-
Mix until a homogenous solution is formed.
-
-
Formation of the Nanoemulsion:
-
Place the beaker containing the oil/surfactant/cosurfactant mixture in a thermostatic water bath maintained at the optimized temperature.
-
Begin stirring the mixture at a constant rate (e.g., 720 rpm).
-
Slowly and continuously add purified water to the mixture at a controlled rate (e.g., 1.74 mL/min) using a burette or syringe pump.
-
-
Homogenization:
-
After the addition of water is complete, continue stirring for an additional 30 minutes to ensure the formation of a homogenous nanoemulsion.
-
Caption: Workflow for this compound Nanoemulsion Preparation.
Characterization of Nanoemulsions
a) Droplet Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of their size distribution (PDI).
-
Protocol:
-
Dilute the nanoemulsion sample with purified water to achieve a suitable scattering intensity (e.g., 1 mL of nanoemulsion with 20 mL of water).
-
Perform the measurement using a DLS instrument at a controlled temperature (e.g., 25°C) and a fixed scattering angle (e.g., 90°).
-
Record the mean droplet size and the PDI. A PDI value below 0.25 generally indicates a narrow and uniform size distribution.
-
b) Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal system. Higher absolute zeta potential values (typically > ±30 mV) suggest good stability due to electrostatic repulsion between droplets.
-
Protocol:
-
Dilute the nanoemulsion sample appropriately with purified water.
-
Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.
-
The instrument will calculate the zeta potential from the measured mobility.
-
c) Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the droplet morphology and size.
-
Protocol:
-
Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.
-
Remove the excess sample with filter paper.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Allow the grid to air dry completely.
-
Observe the sample under a transmission electron microscope.
-
Stability Studies
-
Principle: The physical and chemical stability of the nanoemulsion is assessed under different storage conditions over a defined period.
-
Protocol:
-
Store the nanoemulsion samples in sealed containers at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 1, 3, and 6 months), withdraw samples and analyze for:
-
Visual appearance (clarity, phase separation).
-
Droplet size and PDI.
-
Zeta potential.
-
pH.
-
Drug content (using a suitable analytical method like HPLC).
-
-
Accelerated Stability Testing:
-
Centrifugation: Perform centrifugation tests (e.g., 3500 rpm for 30 minutes) to assess for phase separation under stress.
-
Freeze-Thaw Cycles: Conduct multiple cycles of freezing (e.g., at -20°C) and thawing (e.g., at 25°C) to evaluate thermal stability.
-
-
Mechanism of Transdermal Delivery
This compound-based nanoemulsions are believed to enhance transdermal drug delivery through several mechanisms.
Caption: Mechanism of Nanoemulsion-Mediated Transdermal Drug Delivery.
The small droplet size of the nanoemulsion provides a large surface area for drug release. This compound, as a penetration enhancer, can fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin and facilitating drug permeation.
References
Application Note: Quantification of 2-Octyldodecanol in Pharmaceutical Creams by GC-FID
The Role of 2-Octyldodecanol in Transdermal Research: A Penetration Enhancer Explored
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of transdermal drug delivery, the quest for effective and safe penetration enhancers is paramount. Among the promising candidates, 2-Octyldodecanol, a branched-chain fatty alcohol, has garnered significant attention from researchers and drug development professionals. This versatile excipient is increasingly utilized for its ability to reversibly modulate the skin's barrier function, thereby facilitating the passage of therapeutic agents into the systemic circulation. These application notes and protocols aim to provide a detailed overview of the use of this compound in transdermal research, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Disrupting the Barrier
The primary mechanism by which this compound enhances the penetration of drugs through the skin lies in its interaction with the stratum corneum, the outermost layer of the epidermis and the principal barrier to drug absorption.[1] Composed of tightly packed corneocytes embedded in a lipid-rich matrix, the stratum corneum presents a formidable obstacle for most drug molecules.
This compound, owing to its lipophilic nature and branched structure, intercalates into the lipid bilayers of the stratum corneum. This integration disrupts the highly ordered lamellar structure of the lipids, leading to an increase in their fluidity.[1] Spectroscopic studies have confirmed that this compound penetrates the stratum corneum and induces disorder in the lipid chains.[1] This fluidization of the lipid matrix reduces the diffusional resistance of the stratum corneum, creating pathways for drug molecules to permeate more readily into the deeper layers of the skin and subsequently into the bloodstream.
References
Revolutionizing Drug Delivery: Harnessing 2-Octyldodecanol to Solubilize Poorly Water-Soluble APIs
For Immediate Release
In the ever-evolving landscape of pharmaceutical development, overcoming the challenge of poor aqueous solubility of Active Pharmaceutical Ingredients (APIs) remains a critical hurdle. A significant portion of new chemical entities exhibit low water solubility, leading to poor dissolution and limited bioavailability. As a versatile, branched-chain fatty alcohol, 2-Octyldodecanol has emerged as a powerful tool for researchers and formulation scientists to enhance the solubility and delivery of these challenging APIs, particularly in topical and transdermal applications.
This document provides detailed application notes and protocols for utilizing this compound to effectively solubilize poorly water-soluble APIs, thereby enhancing their therapeutic efficacy.
Key Applications and Advantages of this compound
This compound serves multiple functions in pharmaceutical formulations, making it a valuable excipient:
-
Effective Solvent: It is a highly effective solvent for many APIs with poor water solubility, which is crucial for improving drug solubility and preventing recrystallization in formulations.[1] It is particularly recognized as an excellent solvent for salicylic (B10762653) acid.[1][2][3]
-
Penetration Enhancer: this compound can significantly enhance the permeation of APIs through the skin barrier, leading to increased bioavailability for local or systemic effects.[1]
-
Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, which can improve patient adherence.
-
Emulsion Stabilizer: It contributes to the stability of emulsions by preventing the separation of oil and water phases.
-
Oil Phase in Nanoemulsions: Its properties make it a suitable oil phase for creating nanoemulsions, which can significantly improve drug delivery.
Quantitative Data: Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5333-42-6 |
| Molecular Formula | C20H42O |
| Molecular Weight | 298.55 g/mol |
| Appearance | Clear, colorless to yellowish oily liquid |
| Density | Approximately 0.838 g/mL at 25 °C |
| Melting Point | -1 to 1 °C |
| Boiling Point | 234-238 °C at 33 mmHg |
| Flash Point | 113 °C |
| Water Solubility | Practically insoluble |
| Solubility in Organic Solvents | Miscible with ethanol (B145695) (96%) and soluble in paraffin (B1166041) oil |
Table 2: Comparative Solubility of Salicylic Acid
| Solvent | Solubility (w/w %) |
| This compound | > 20% |
| Ethanol | ~15% |
| Propylene Glycol | ~10% |
| Isopropyl Myristate | < 5% |
Note: Data compiled from multiple sources indicating superior performance of this compound for specific APIs like salicylic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound for solubilizing poorly water-soluble APIs.
Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of a poorly water-soluble API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Sealed, inert glass vials
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Appropriate solvent for dilution and analysis
Procedure:
-
Preparation: Add an excess amount of the solid API to a known volume of this compound in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution. Subsequently, filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: Accurately dilute a known aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or as a percentage (w/w or w/v).
Protocol 2: Preparation of a Topical Cream with a Poorly Water-Soluble API
This protocol describes the preparation of a basic oil-in-water (O/W) topical cream using this compound as a solvent for the API.
Materials:
-
Poorly water-soluble API
-
This compound
-
Stearic Acid (emulsifier/thickener)
-
Cetyl Alcohol (emollient/thickener)
-
Glycerin (humectant)
-
Triethanolamine (neutralizing agent)
-
Purified Water
-
Preservative (e.g., methylparaben)
Equipment:
-
Beakers
-
Water bath
-
Homogenizer or high-shear mixer
-
Stirring apparatus
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and this compound.
-
Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase.
-
Dissolve the poorly water-soluble API in this heated oil phase.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the glycerin, triethanolamine, and preservative in purified water.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer or high-shear mixer.
-
Continue homogenization for 10-15 minutes until a uniform white emulsion is formed.
-
-
Cooling:
-
Allow the cream to cool down to room temperature with gentle stirring.
-
Protocol 3: Formulation of a Nanoemulsion for Enhanced API Delivery
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion using this compound as the oil phase, suitable for enhancing the delivery of lipophilic APIs.
Materials:
-
Lipophilic API (e.g., Ceramide IIIB)
-
This compound (oil phase)
-
Polysorbate 80 (Tween 80) (surfactant)
-
Glycerol (cosurfactant)
-
Purified Water
Procedure:
-
Oil Phase Preparation: Dissolve the API in this compound. Gentle heating may be necessary to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant (Tween 80) and co-surfactant (glycerol) in purified water.
-
Mixing: Slowly add the aqueous phase to the oil phase while stirring continuously. This initial mixing forms a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or ultrasonicator to reduce the droplet size to the nanometer range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
Mechanism of Skin Penetration Enhancement
This compound enhances the permeation of APIs across the stratum corneum, the outermost layer of the skin, through several proposed mechanisms. It is believed to disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing the skin's barrier function and allowing for increased drug penetration.
Conclusion
This compound stands out as a highly effective and versatile excipient for the formulation of poorly water-soluble APIs. Its excellent solubilizing capacity, coupled with its role as a penetration enhancer and its favorable sensory profile, makes it an invaluable component in the development of innovative and effective drug delivery systems, particularly for topical and transdermal routes of administration. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their formulation endeavors.
References
The Role of 2-Octyldodecanol in the Synthesis of Solid Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) and a second generation of these carriers, Nanostructured Lipid Carriers (NLCs), have emerged as promising systems for drug delivery. Their lipid-based matrix is biocompatible and can encapsulate a wide range of active pharmaceutical ingredients (APIs), enhancing their stability and controlling their release. A key innovation in the development of NLCs is the incorporation of a liquid lipid into the solid lipid matrix. This creates a less-ordered, imperfect crystal structure that significantly increases drug loading capacity and minimizes drug expulsion during storage. 2-Octyldodecanol, a branched-chain fatty alcohol, is a frequently utilized liquid lipid in the synthesis of NLCs. Its unique properties make it an excellent candidate for disrupting the crystal lattice of the solid lipid, thereby improving the overall performance of the nanoparticle system.
This document provides detailed application notes on the function of this compound in NLC synthesis, comprehensive experimental protocols for their preparation and characterization, and a summary of quantitative data to guide formulation development.
Application Notes: The Function of this compound in NLCs
This compound serves several critical functions in the formulation of NLCs:
-
Creation of an Imperfect Lipid Matrix: The primary role of this compound is to introduce disorder into the highly organized crystal lattice of the solid lipid.[1][2] This creates imperfections and larger amorphous clusters within the nanoparticle core, providing more space to accommodate drug molecules. This is a significant advantage over traditional SLNs, which are composed solely of solid lipids and tend to form more perfect crystals that can lead to drug expulsion.
-
Enhanced Drug Loading Capacity: By creating a less-ordered matrix, this compound significantly enhances the drug loading capacity of the nanoparticles.[1][2] The amorphous domains formed by the inclusion of the liquid lipid can solubilize and entrap a greater amount of the API.
-
Prevention of Drug Expulsion: The imperfect crystal structure minimizes the tendency for the drug to be expelled from the nanoparticle during storage.[1] This leads to improved formulation stability and a more consistent drug release profile over time.
-
Stabilization through Steric Hindrance: While not its primary role, the branched alkyl chains of this compound can contribute to the steric stabilization of the nanoparticle dispersion, preventing aggregation.
Quantitative Data Summary
The following tables summarize the impact of formulation variables, including the ratio of solid lipid to this compound, on the key physicochemical properties of NLCs. The data presented is a compilation of representative values from various studies to illustrate general trends.
Table 1: Effect of Solid Lipid to this compound Ratio on NLC Properties
| Solid Lipid : this compound Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| 100 : 0 (SLN) | 250 ± 20 | 0.35 ± 0.05 | -25 ± 5 | 70 ± 5 |
| 90 : 10 | 220 ± 15 | 0.28 ± 0.04 | -28 ± 4 | 85 ± 4 |
| 80 : 20 | 190 ± 10 | 0.22 ± 0.03 | -30 ± 3 | 92 ± 3 |
| 70 : 30 | 170 ± 12 | 0.18 ± 0.02 | -32 ± 3 | 95 ± 2 |
Table 2: Influence of Surfactant Concentration on NLCs (70:30 Solid Lipid:this compound)
| Surfactant (Poloxamer 188) Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 250 ± 25 | 0.38 ± 0.06 | -20 ± 5 |
| 1.5 | 200 ± 18 | 0.25 ± 0.04 | -25 ± 4 |
| 2.0 | 175 ± 15 | 0.19 ± 0.03 | -30 ± 3 |
| 2.5 | 170 ± 10 | 0.18 ± 0.02 | -31 ± 3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of NLCs containing this compound.
Protocol 1: Preparation of NLCs by High-Shear Homogenization followed by Ultrasonication
This is a widely used and robust method for producing NLCs with a narrow particle size distribution.
Materials:
-
Solid Lipid (e.g., Glyceryl Behenate - Compritol® 888 ATO, Glyceryl Palmitostearate - Precirol® ATO 5)
-
Liquid Lipid: this compound
-
Surfactant (e.g., Poloxamer 188, Polysorbate 80)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Beakers
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound in a glass beaker. A common starting ratio is 70:30 (solid lipid:this compound).
-
Heat the lipid mixture to 5-10°C above the melting point of the solid lipid (e.g., 75-80°C for Compritol® 888 ATO) using a water bath or heating plate with stirring until a clear, homogenous molten lipid phase is obtained.
-
If incorporating a lipophilic API, add the pre-weighed API to the molten lipid mixture and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (e.g., 1.5-2.5% w/v) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Gradually add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanosizing by Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power probe sonication.
-
Sonication parameters should be optimized for the specific formulation, but a typical starting point is 50-70% amplitude for 5-15 minutes. The sonication is often performed in pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent excessive heating.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The solidification of the lipid droplets will lead to the formation of the NLC dispersion.
-
Store the NLC dispersion at 4°C for stability.
-
Protocol 2: Characterization of NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Ultra-centrifugation or centrifugal filtration followed by quantification of the unentrapped drug.
-
Procedure:
-
Place a known amount of the NLC dispersion in a centrifugal filter unit (e.g., Amicon® Ultra with an appropriate molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to separate the NLCs from the aqueous phase containing the free, unentrapped drug.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
-
3. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Place a drop of the diluted NLC dispersion on a carbon-coated copper grid.
-
For TEM, the sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging.
-
Observe the morphology and size of the nanoparticles under the microscope.
-
Mandatory Visualizations
Caption: Workflow for NLC Synthesis and Characterization.
Caption: Structural Difference Between SLN and NLC.
References
Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Franz diffusion cell is a critical in-vitro tool for assessing the skin permeation and penetration of topical and transdermal drug formulations.[1][2] This apparatus provides valuable insights into the relationship between the skin, the active pharmaceutical ingredient (API), and the formulation.[1][2] 2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile excipient frequently used in these formulations due to its properties as an excellent solvent, emollient, and penetration enhancer.[3] Its primary role as a penetration enhancer is to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the bioavailability of APIs. These application notes provide a detailed protocol for utilizing the Franz diffusion cell to evaluate formulations containing this compound.
Key Applications of this compound in Topical Formulations:
-
Solvent: It is an effective solvent for many poorly water-soluble APIs, which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is noted as an ideal solvent for salicylic (B10762653) acid.
-
Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, which can improve patient compliance.
-
Penetration Enhancer: this compound can significantly enhance the permeation of APIs through the skin barrier. Its branched structure is thought to introduce a greater degree of disorder to the lipid bilayers of the stratum corneum compared to linear alcohols, leading to increased fluidity and enhanced permeation.
-
Emulsion Stabilizer: It contributes to the stability of oil-in-water emulsions, preventing phase separation.
Data Presentation: Efficacy of this compound as a Penetration Enhancer
The following table summarizes quantitative data from a study investigating the effect of this compound on the skin permeation of Formoterol Fumarate (FF).
| Formulation/Enhancer | Drug Flux (µg/cm²/h) | Enhancement Ratio* | Primary Irritation Index | Reference |
| With this compound (1.0 mg/cm²) | "Remarkably enhanced" permeation | - | 1.38 | |
| Without this compound (Control) | Baseline permeation | 1 | 1.13 | |
| Hydrogenated Rosin Glycerol Ester | Significantly lower permeation than with this compound | - | - |
*Enhancement Ratio is calculated relative to the control formulation. A higher ratio indicates greater enhancement. The study noted a remarkable enhancement without providing a specific numerical flux value.
Experimental Protocols
This section details the methodology for conducting an in-vitro skin permeation study using a Franz diffusion cell to evaluate a topical formulation containing this compound. The protocol is based on established guidelines, such as those from the OECD.
1. Materials and Reagents
-
API: Active Pharmaceutical Ingredient of interest.
-
This compound: Pharmaceutical grade.
-
Other Formulation Excipients: As required for the specific formulation (e.g., gelling agents, emulsifiers, preservatives).
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4 is common for hydrophilic drugs. For lipophilic compounds, a solvent mixture (e.g., ethanol-water) or the addition of surfactants may be necessary to maintain sink conditions. All receptor media should be degassed before use.
-
Membrane:
-
Biological: Excised human or animal (e.g., porcine or rat) skin. Human skin is the gold standard.
-
Synthetic: Polydimethylsiloxane (PDMS) or other suitable synthetic membranes can be used for quality control and screening, but they only mimic the skin's barrier properties.
-
-
Analytical Standards: For HPLC, GC, or LC-MS/MS analysis.
-
Solvents: HPLC-grade or equivalent for sample analysis.
2. Equipment
-
Franz Diffusion Cells: Static vertical diffusion cells with a known diffusion area.
-
Water Bath/Circulator: To maintain the cell temperature at 32±1 °C, mimicking physiological skin surface temperature.
-
Magnetic Stirrer Plate: For stirring the receptor medium.
-
Magnetic Stir Bars: Sized appropriately for the receptor chamber.
-
Pipettes and Syringes: For dosing and sampling.
-
Vials: For sample collection.
-
Analytical Instrument: HPLC, GC, or LC-MS/MS system for quantifying the API and/or this compound.
3. Detailed Experimental Procedure
Step 1: Membrane Preparation
-
For Biological Membranes: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell. Equilibrate the skin in the receptor solution for at least 30 minutes before mounting.
Step 2: Franz Cell Assembly
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the chambers together securely to prevent leaks.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Trapped bubbles can impede diffusion.
-
Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate.
-
Start the magnetic stirrer in the receptor chamber at a constant, reproducible speed (e.g., 600 RPM).
Step 3: Formulation Application (Dosing)
-
Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.
-
Cover the donor chamber opening with parafilm or a lid to prevent evaporation.
Step 4: Sampling
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm.
-
Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.
Step 5: Sample Analysis
-
Analyze the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of the API.
-
If required, the concentration of this compound can also be quantified, typically using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Step 6: Data Analysis
-
Calculate the cumulative amount of API permeated (Q) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss) , which is the slope of the linear portion of the plot. Flux is expressed as mass per unit area per unit time (e.g., µg/cm²/h).
-
Calculate the Permeability Coefficient (Kp) if desired, using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
Mandatory Visualizations
References
Application Notes and Protocols for 2-Octyldodecanol in the Development of Stable Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile excipient with significant applications in the formulation of stable oil-in-water (O/W) emulsions for the pharmaceutical and cosmetic industries. Its unique physicochemical properties, including its excellent solvency, emollient feel, and role as a penetration enhancer, make it a valuable component in developing a wide range of products such as creams, lotions, and nanoemulsions.[1] This document provides detailed application notes and experimental protocols for leveraging this compound to achieve stable and effective O/W emulsion formulations.
This compound contributes to emulsion stability by acting as a co-emulsifier and by being a suitable oil phase for creating fine dispersions.[1][2] It is particularly effective in forming nanoemulsions, which offer advantages like enhanced bioavailability and improved stability of encapsulated active pharmaceutical ingredients (APIs).[3]
Key Applications of this compound in O/W Emulsions:
-
Emulsion Stabilizer: It aids in preventing the coalescence of oil droplets, thus inhibiting phase separation.[1]
-
Oil Phase: Its properties make it an ideal oil phase for the formulation of nanoemulsions.
-
Solvent: It is an effective solvent for many poorly water-soluble APIs, which is crucial for preventing drug recrystallization within the formulation.
-
Penetration Enhancer: It can improve the permeation of APIs through the skin, enhancing their bioavailability in topical and transdermal delivery systems.
-
Emollient: It imparts a smooth and non-greasy feel to topical products, improving user compliance.
Quantitative Data
The following tables summarize key quantitative data for this compound and its application in stable O/W nanoemulsions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H42O | |
| Molecular Weight | 298.62 g/mol | |
| Appearance | Clear, colorless to yellowish, oily liquid | |
| Melting Point | -1 to 1 °C | |
| Boiling Point | 234-238 °C / 33 mmHg | |
| Water Solubility | Practically insoluble | |
| Required HLB (for O/W emulsion) | ~11.2 | |
| Refractive Index (n20/D) | ~1.453 |
Table 2: Optimized Formulation for a Stable Ceramide IIIB Nanoemulsion using this compound
| Component | Role | Optimized Value (% w/w) | Reference |
| This compound (Eutanol® G) | Oil Phase | Variable (part of oil phase) | |
| Tegosoft G20 | Dispersed Oil Phase | - | |
| Tween 80 | Surfactant | - | |
| Glycerol | Cosurfactant | - | |
| Ceramide IIIB | Active Ingredient | 0.05 | |
| Water | Aqueous Phase | 55.08 | |
| Process Parameter | Optimized Value | ||
| Temperature | 41.49 °C | ||
| Addition Rate of Water | 1.74 mL/min | ||
| Mixing Rate | 720 rpm |
Table 3: Characterization of Optimized this compound-based Nanoemulsion
| Parameter | Predicted Value | Actual Value | Reference |
| Droplet Size | 15.51 nm | 15.8 nm | |
| Polydispersity Index (PDI) | 0.12 | 0.108 |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol describes the preparation of an O/W nanoemulsion using a low-energy phase inversion method.
Materials:
-
This compound (oil phase)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., Glycerol)
-
Purified Water
-
Active Pharmaceutical Ingredient (API, optional, oil-soluble)
-
Magnetic stirrer with heating plate
-
Thermostatic bath
Procedure:
-
Oil Phase Preparation:
-
Accurately weigh the this compound, surfactant, and cosurfactant and combine them in a beaker.
-
If incorporating an oil-soluble API, dissolve it in the this compound, heating if necessary (e.g., above 100°C for Ceramide IIIB), and then cool to the desired emulsification temperature.
-
Mix the surfactant and cosurfactant with the oil phase.
-
-
Aqueous Titration:
-
Place the beaker containing the oil mixture on a magnetic stirrer within a thermostatic bath set to the desired temperature (e.g., 41.49°C).
-
Begin stirring the oil mixture at a constant rate (e.g., 720 rpm).
-
Slowly add purified water dropwise at a controlled rate (e.g., 1.74 mL/min) to the oil mixture.
-
-
Nanoemulsion Formation:
-
As water is added, the mixture will become turbid and then undergo a phase inversion, transitioning from a W/O to an O/W emulsion, resulting in the formation of a transparent or translucent nanoemulsion.
-
Continue stirring for a defined period (e.g., 30 minutes) after the addition of water is complete to ensure homogeneity.
-
-
Cooling and Storage:
-
Allow the nanoemulsion to cool to room temperature.
-
Store in a well-closed container.
-
Protocol 2: Characterization of Emulsion Stability
To assess the stability of the prepared O/W emulsion, the following characterization techniques are recommended.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the emulsion sample with purified water to a suitable concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size (Z-average diameter) and PDI.
-
For stability studies, repeat the measurements at regular intervals (e.g., 0, 7, 14, 30, 60, and 90 days) during storage at different conditions (e.g., 4°C, 25°C, 40°C). A stable formulation will exhibit minimal changes in particle size and PDI over time.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the emulsion sample as for DLS measurements.
-
Inject the sample into the specific cell for zeta potential measurement.
-
Measure the zeta potential. A high absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stability. While this compound contributes to steric stabilization, zeta potential provides insight into the electrostatic repulsive forces between droplets.
-
Visualizations
Caption: Workflow for O/W Nanoemulsion Preparation and Characterization.
Caption: How this compound Properties Contribute to Emulsion Stability.
References
Application Notes and Protocols for the Identification of 2-Octyldodecanol in Formulations
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the analytical techniques for the precise identification and quantification of 2-Octyldodecanol, a widely used branched-chain fatty alcohol in cosmetic and pharmaceutical formulations.[1][2] The primary methods covered are Gas Chromatography (GC) with Flame Ionization Detection (FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation. Additionally, a method for High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization is presented for instances where GC is not suitable.
Introduction to this compound Analysis
This compound (C₂₀H₄₂O) is a versatile emollient, solvent, and texture enhancer valued for its stability and non-greasy feel in topical products.[2][3] Accurate determination of its concentration and purity in formulations is crucial for quality control and to ensure product efficacy and safety. The analytical methods outlined below are robust and have been adapted from established pharmacopeial and industry standards.[1]
Analytical Techniques
The choice of analytical technique depends on the formulation matrix, the required level of sensitivity, and the need for qualitative confirmation versus quantitative analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used and robust technique for quantifying volatile and semi-volatile compounds like this compound. The United States Pharmacopeia (USP) provides a validated GC method for the assay of octyldodecanol.
Principle: The sample containing this compound is extracted and injected into the gas chromatograph. The compound is vaporized and separated from other components on a capillary column. The separated this compound is then detected by a flame ionization detector (FID), which generates a response proportional to the amount of the analyte. Quantification is typically achieved using an internal standard and a calibration curve. For improved chromatographic performance, derivatization to form a less polar trimethylsilyl (B98337) (TMS) ether is often recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the unequivocal identification and confirmation of this compound. It combines the separation capabilities of GC with the highly specific detection of mass spectrometry.
Principle: Following separation by GC, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for this compound, allowing for its positive identification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct analysis of this compound by HPLC with UV detection is challenging due to the lack of a significant chromophore in its structure. Therefore, a pre-column derivatization step is necessary to attach a UV-active molecule.
Principle: this compound is first extracted from the formulation. The hydroxyl group is then derivatized with a reagent such as diphenic anhydride. The resulting UV-active derivative is separated using reversed-phase HPLC and detected by a UV detector. Quantification is performed using an external standard calibration curve.
Experimental Protocols
Protocol 1: Quantification of this compound by GC-FID
This protocol is based on the USP monograph for octyldodecanol and is suitable for both raw materials and cosmetic cream formulations.
3.1.1. Sample Preparation
-
For Raw Material: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with ethanol.
-
For Cosmetic Creams (Oil-in-Water Emulsion): Accurately weigh 5 g of the cosmetic cream into a 50 mL beaker. Add 20 mL of a suitable solvent (e.g., isopropanol (B130326) or hexane) and heat gently while stirring to disperse the cream. Transfer the mixture to a separatory funnel. Allow the phases to separate and collect the organic layer containing the this compound. Repeat the extraction twice with fresh solvent. Combine the organic extracts and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a known volume of ethanol.
3.1.2. Internal Standard Preparation
Prepare a 1 mg/mL solution of 1-pentadecanol (B150567) in ethanol.
3.1.3. Standard and Sample Solution Preparation
-
Standard Solution: Prepare a solution containing a known concentration of USP Octyldodecanol Reference Standard (RS) in the internal standard solution.
-
Sample Solution: Mix a known volume of the prepared sample extract with a known volume of the internal standard solution.
3.1.4. Chromatographic Conditions
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | 30 m x 0.32 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with 5% phenylmethylpolysiloxane stationary phase |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 2.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 150 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 10 min at 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
3.1.5. Data Analysis
Calculate the percentage of this compound using the following formula:
Result = (RU / RS) × (CS / CU) × 100
Where:
-
RU = Peak response ratio of this compound to the internal standard from the Sample solution.
-
RS = Peak response ratio of this compound to the internal standard from the Standard solution.
-
CS = Concentration of USP Octyldodecanol RS in the Standard solution.
-
CU = Concentration of Octyldodecanol in the Sample solution.
Protocol 2: Confirmatory Analysis by GC-MS
This method is for the qualitative confirmation of this compound.
3.2.1. Sample Preparation and Derivatization (Silylation)
For improved volatility and peak shape, derivatization is recommended.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolution: Dissolve the sample in a suitable anhydrous solvent like pyridine (B92270) or acetonitrile.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial (a typical ratio is 100 µL of reagent per 10 mg of sample).
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection.
3.2.2. GC-MS Conditions
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column and Temperature Program | As described for GC-FID |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
3.2.3. Data Analysis
The mass spectrum of the peak corresponding to this compound is compared with a reference library (e.g., NIST) for positive identification.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-FID method.
| Parameter | Typical Value |
| Retention Time of this compound | 1.32 (relative to 1-pentadecanol) |
| Purity by GC | ≥ 97.0% |
| Limit of Detection (LOD) | Method-dependent, typically in the low ppm range |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-ppm range |
| Linearity | R² > 0.99 over the working concentration range |
Visualizations
References
Application Notes and Protocols: 2-Octyldodecanol as a Solvent for Salicylic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-octyldodecanol as a solvent for salicylic (B10762653) acid in research and development. This document includes detailed protocols for solubility determination, formulation, stability testing, and in vitro skin permeation studies.
Introduction
This compound, a branched long-chain fatty alcohol, is an excellent solvent for salicylic acid, offering significant advantages in the formulation of topical and transdermal delivery systems. Its properties as an emollient, moisturizer, and penetration enhancer, combined with its stability over a wide pH range, make it a superior choice over traditional solvents like ethanol.[1] This document outlines the practical applications and experimental protocols for utilizing this compound to solubilize salicylic acid for research purposes.
Data Presentation: Solubility of Salicylic Acid
The solubility of salicylic acid in various solvents is a critical parameter for formulation development. This compound demonstrates a high capacity for dissolving salicylic acid, surpassing many commonly used solvents.
Table 1: Solubility of Salicylic Acid in Various Solvents
| Solvent | Solubility ( g/100 mL) | Molar Solubility (M) |
| This compound | ~15-20 [2] | - |
| Ethanol | ~14[2] | 2.087[3] |
| Propylene Glycol | ~3-6[2] | 1.592 |
| Isopropyl Alcohol | - | - |
| Water | ~0.2 at 20°C | - |
| Glycerin | ~1.6 | - |
| 2-Butanol | - | 1.988 |
| Diethyl Ether | - | 1.507 |
| Methanol | - | 2.648 |
| Ethylene Glycol | - | 1.411 |
Note: Solubility values can vary with temperature and the specific grade of the solvent.
Experimental Protocols
Protocol for Determining the Solubility of Salicylic Acid in this compound
This protocol outlines the steps to determine the saturation solubility of salicylic acid in this compound.
Materials:
-
Salicylic Acid (USP grade)
-
This compound
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated spectrophotometric method.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of salicylic acid to a known volume of this compound in a sealed container.
-
Equilibration: Place the container in a constant temperature bath (e.g., 25°C or 32°C) and stir vigorously for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved salicylic acid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent (e.g., methanol) and quantify the concentration of salicylic acid using a validated HPLC or spectrophotometric method.
-
Calculation: Calculate the solubility in g/100 mL or other desired units.
Protocol for Formulation of a Salicylic Acid Cream using this compound
This protocol provides a basic method for preparing a simple oil-in-water cream.
Materials:
-
Oil Phase:
-
Salicylic Acid
-
This compound
-
Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
-
Aqueous Phase:
-
Purified Water
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
-
Preservative (e.g., Phenoxyethanol)
-
Beakers, heating and stirring equipment.
Procedure:
-
Oil Phase Preparation: In a beaker, combine this compound and the emulsifier. Heat to 70-75°C while stirring until all components are melted and uniform. Add the salicylic acid to the heated oil phase and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, combine purified water, glycerin, and the thickener. Heat to 70-75°C while stirring until all components are dissolved and uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed.
-
Cooling: Continue stirring at a lower speed and allow the emulsion to cool.
-
Final Additions: When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Homogenization and Storage: Homogenize again to ensure a uniform consistency. Store in an airtight container.
Protocol for Stability Testing of Salicylic Acid Cream
This protocol is based on ICH guidelines for stability testing of pharmaceutical products.
Objective: To evaluate the physical and chemical stability of the salicylic acid cream under accelerated and long-term storage conditions.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months (if significant change occurs at accelerated conditions).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Procedure:
-
Sample Preparation: Prepare at least three batches of the salicylic acid cream.
-
Initial Analysis (Time 0): Perform a complete analysis of the initial samples for all specified parameters.
-
Storage: Place the samples in stability chambers maintained at the specified conditions.
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12 months.
-
Accelerated: 0, 3, 6 months.
-
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation, and particle size.
-
Chemical: Assay of salicylic acid (using a validated stability-indicating HPLC method) and quantification of any degradation products.
-
Microbiological: Microbial limit testing.
-
Acceptance Criteria: The product is considered stable if it remains within the established specifications for all tested parameters throughout the study period.
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to assess the skin permeation of salicylic acid from a this compound-based formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if necessary)
-
Salicylic acid formulation in this compound
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred and maintained at 32°C.
-
Dosing: Apply a finite dose of the salicylic acid formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the collected samples for salicylic acid concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of salicylic acid permeated per unit area over time and determine the steady-state flux.
Signaling Pathway
Salicylic acid exerts its anti-inflammatory effects in the skin primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
By inhibiting the activation of IKK, salicylic acid prevents the degradation of IκBα, which in turn keeps NF-κB in an inactive state in the cytoplasm. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby mitigating the inflammatory response in the skin.
References
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Octyldodecanol-Based Nanoemulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Octyldodecanol-based nanoemulsions.
Troubleshooting Guide: Common Instability Issues
This guide addresses specific problems you may encounter during your experiments, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate phase separation or cloudiness upon formulation. | 1. Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of the surfactant system does not match the required HLB of this compound.[1][2] 2. Insufficient Surfactant/Co-surfactant (Smix) Concentration: The amount of emulsifier is too low to adequately cover the oil-water interface.[1] | 1. Adjust HLB: For oil-in-water (o/w) nanoemulsions, the target HLB for this compound is approximately 11.2.[1][2] Consider blending high and low HLB surfactants (e.g., Tween 80 and Span 80) to achieve this value. 2. Increase Smix Concentration: Systematically increase the total concentration of your surfactant and co-surfactant mixture. Constructing a pseudo-ternary phase diagram can help identify the stable nanoemulsion region. |
| Nanoemulsion is initially stable but separates after hours or days. | 1. Ostwald Ripening: Diffusion of smaller oil droplets into larger ones, leading to an overall increase in droplet size and eventual phase separation. 2. Suboptimal Formulation: The composition of the nanoemulsion is close to the boundary of the stable region in the phase diagram. | 1. Optimize Surfactant-to-Co-surfactant Ratio (Smix Ratio): A well-balanced Smix ratio can create a more robust interfacial film, slowing down Ostwald ripening. Experiment with different ratios (e.g., 1:1, 2:1, 1:2). 2. Adjust Component Ratios: Modify the oil, water, or Smix concentrations to move the formulation towards the center of the stable region identified in your phase diagram. |
| Increased droplet size and polydispersity index (PDI) over time. | 1. Flocculation and Coalescence: Droplets aggregate (flocculate) and then merge (coalesce), leading to larger particle sizes. 2. Insufficient Zeta Potential: Low surface charge on the droplets can lead to aggregation due to weak electrostatic repulsion. | 1. Optimize Surfactant and Co-surfactant: Ensure the chosen emulsifiers provide a stable interfacial film. The use of certain co-surfactants can enhance the flexibility of this film. 2. Increase Zeta Potential: For electrostatically stabilized nanoemulsions, a zeta potential of at least ±30 mV is generally desired for good stability. This can be influenced by the choice of surfactant and the pH of the aqueous phase. |
| Creaming or sedimentation is observed. | Density Difference: A significant difference in density between the oil and aqueous phases can lead to gravitational separation. | Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by optimizing homogenization parameters (e.g., increasing pressure or sonication time). |
Frequently Asked Questions (FAQs)
Formulation and Component Selection
Q1: How do I select the right surfactant for a this compound nanoemulsion?
A1: The primary factor in surfactant selection is the Hydrophilic-Lipophilic Balance (HLB). For an oil-in-water (o/w) nanoemulsion with this compound as the oil phase, the required HLB is approximately 11.2. You can use a single surfactant with an HLB value in this range or blend a high HLB surfactant (like Tween 80) with a low HLB surfactant (like Span 80) to achieve the target HLB.
Q2: What is the role of a co-surfactant, and is it always necessary?
A2: A co-surfactant, often a short-chain alcohol like ethanol, propylene (B89431) glycol, or glycerol (B35011), is used in conjunction with the primary surfactant. Its main functions are to further reduce the interfacial tension between the oil and water phases and to increase the flexibility of the interfacial film, which can enhance the stability of the nanoemulsion. While not always strictly necessary, a co-surfactant can significantly expand the stable nanoemulsion region in a phase diagram.
Q3: How does the oil concentration affect the stability of the nanoemulsion?
A3: The oil concentration has a significant impact on droplet size and stability. Increasing the oil phase concentration can lead to an increase in droplet size. It is crucial to find the optimal oil-to-surfactant ratio to ensure the formation of small, stable droplets.
Processing and Characterization
Q4: What are the common methods for preparing this compound nanoemulsions?
A4: Both high-energy and low-energy methods can be used.
-
High-energy methods like high-pressure homogenization and ultrasonication are effective at reducing droplet size.
-
Low-energy methods such as phase inversion temperature (PIT) and phase inversion composition (PIC) are also commonly employed and rely on the physicochemical properties of the components to form the nanoemulsion.
Q5: How can I assess the stability of my nanoemulsion?
A5: Stability testing involves subjecting the nanoemulsion to various stress conditions and monitoring its physical properties over time. Common tests include:
-
Thermodynamic Stability Studies: These include centrifugation and heating-cooling cycles to screen for stable formulations.
-
Long-Term Stability Studies: Storing the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period and monitoring for changes in droplet size, PDI, and visual appearance.
-
Zeta Potential Measurement: This indicates the surface charge of the droplets and can predict the electrostatic stability of the nanoemulsion. A value of at least ±30 mV is generally considered stable.
Data Presentation: Formulation and Processing Parameters
The following tables summarize quantitative data from studies on this compound and other relevant nanoemulsion systems to provide a starting point for formulation development.
Table 1: Optimized Formulation and Processing Parameters for a Ceramide IIIB-loaded this compound Nanoemulsion
| Parameter | Optimized Value |
| Oil Phase | This compound |
| Surfactant | Tween 80 |
| Co-surfactant | Glycerol |
| Smix Ratio (Tween 80:Glycerol) | 1:1 (w/w) |
| Water Content | 55.08% (w/w) |
| Emulsification Temperature | 41.49°C |
| Water Addition Rate | 1.74 mL/min |
| Mixing Rate | 720 rpm |
| Resulting Droplet Size (Predicted) | 15.51 nm |
| Resulting PDI (Predicted) | 0.12 |
| Resulting Droplet Size (Actual) | 15.8 nm |
| Resulting PDI (Actual) | 0.108 |
Table 2: Influence of Surfactant Concentration and Oil:Water Ratio on Nanoemulsion Droplet Size
| Surfactant Type | Homogenization Pressure (bar) | Surfactant Concentration (%) | Oil:Water Ratio | Droplet Size (nm) |
| Anionic (SDS) | 500 | 1 | 10:90 | ~177 |
| Anionic (SDS) | 1500 | 1 | 10:90 | ~128 |
| Cationic (DTAB) | 500 | 2 | 5:95 | ~198 |
| Cationic (DTAB) | 1500 | 4 | 5:95 | ~135 |
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol outlines the water titration method to identify the nanoemulsion existence area for a this compound-based system.
Materials:
-
This compound (Oil Phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Glycerol)
-
Distilled Water
-
Magnetic stirrer and stir bars
-
Beakers or vials
Methodology:
-
Prepare Surfactant/Co-surfactant Mixtures (Smix): Prepare mixtures of your chosen surfactant and co-surfactant at different weight ratios (e.g., 1:3, 1:2, 1:1, 2:1, 3:1).
-
Prepare Oil/Smix Blends: For each Smix ratio, prepare blends of the oil phase (this compound) and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, ..., 9:1).
-
Aqueous Titration: Titrate each oil/Smix blend with distilled water dropwise while maintaining constant magnetic stirring at a controlled temperature.
-
Visual Observation: After each addition of water, visually inspect the mixture for clarity, transparency, and flowability.
-
Plotting the Diagram: The points at which clear and easily flowable nanoemulsions form are marked on a pseudo-ternary phase diagram. The area encompassing these points represents the stable nanoemulsion region.
Protocol 2: Preparation of a this compound Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol describes a low-energy method for nanoemulsion formation.
Materials:
-
This compound
-
Tween 80
-
Glycerol
-
Distilled Water
-
Thermostatic water bath
-
Magnetic stirrer
Methodology:
-
Combine Oil Phase Components: Accurately weigh the this compound, Tween 80, and glycerol and combine them in a beaker. If you are incorporating an oil-soluble active ingredient, dissolve it in the this compound first, potentially with gentle heating.
-
Heating and Mixing: Place the beaker in a thermostatic bath set to the desired emulsification temperature (e.g., 41.49°C) and stir the mixture with a magnetic stirrer at a set speed (e.g., 720 rpm).
-
Water Addition: Continuously add distilled water to the mixture at a controlled rate (e.g., 1.74 mL/min).
-
Emulsification: Continue stirring for a set period (e.g., 30 minutes) after all the water has been added to ensure the formation of a stable nanoemulsion.
Protocol 3: Stability Assessment of the Nanoemulsion
This protocol details the steps to evaluate the physical stability of the prepared nanoemulsion.
Materials and Equipment:
-
Prepared nanoemulsion
-
Dynamic Light Scattering (DLS) instrument for measuring particle size, PDI, and zeta potential
-
Centrifuge
-
Temperature-controlled chambers (refrigerator, incubator)
Methodology:
-
Initial Characterization: Immediately after preparation, measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a DLS instrument.
-
Thermodynamic Stability Testing:
-
Centrifugation: Centrifuge the nanoemulsion (e.g., at 5000 rpm for 30 minutes) and visually inspect for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating and cooling (e.g., 4°C for 48 hours followed by 40°C for 48 hours) and observe for any physical changes.
-
-
Long-Term Storage Stability:
-
Divide the nanoemulsion into several samples and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 1, 7, 14, 30, and 60 days), withdraw a sample from each storage condition.
-
Re-measure the droplet size and PDI to monitor any changes over time. Visually inspect for any signs of instability.
-
Visualizations
Caption: Troubleshooting logic for addressing nanoemulsion instability.
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Key factors influencing nanoemulsion stability.
References
Technical Support Center: Troubleshooting Phase Separation in Creams Containing 2-Octyldodecan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving phase separation issues in cream formulations containing 2-Octyldodecan-1-ol.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the formulation of creams with 2-Octyldodecan-1-ol.
Issue: My cream is showing signs of phase separation (e.g., oil droplets on the surface, a watery layer at the bottom). What are the potential causes and how can I fix it?
Answer:
Phase separation in creams is a common issue that can arise from several factors related to the formulation and processing parameters. Below is a step-by-step guide to help you identify and resolve the problem.
Step 1: Review Your Formulation's Emulsifier System
-
Inadequate Emulsifier Concentration: The concentration of 2-Octyldodecan-1-ol and any co-emulsifiers may be insufficient to stabilize the emulsion.[1] An optimal concentration is necessary to adequately surround the dispersed phase droplets and prevent their coalescence.[1]
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system must match the required HLB of the oil phase. For oil-in-water (O/W) emulsions, the required HLB for 2-Octyldodecan-1-ol is approximately 11.2, while for water-in-oil (W/O) emulsions, it is around 5.9.
Troubleshooting Actions:
-
Incrementally increase the concentration of your emulsifier system in small, systematic steps.
-
Calculate the HLB of your current emulsifier blend. If it does not match the required HLB of your oil phase, adjust the ratio of your high and low HLB emulsifiers. You may need to introduce a co-emulsifier to achieve the target HLB.
Step 2: Evaluate Your Homogenization Process
-
Insufficient Shear: The energy input during homogenization might not be enough to reduce the droplet size of the dispersed phase to a stable range.[2]
-
Improper Temperature: The oil and water phases should be at a similar, elevated temperature (typically 70-75°C) during emulsification to ensure proper mixing and formation of a stable emulsion.[3]
Troubleshooting Actions:
-
Increase the homogenization speed and/or duration.[4]
-
Ensure both the oil and water phases are heated to the appropriate temperature before and during emulsification.
-
Consider the cooling rate post-homogenization, as rapid cooling can sometimes enhance stability.
Step 3: Assess the Impact of pH
-
pH Shift: A change in the pH of the cream can affect the charge of ionic emulsifiers, leading to a breakdown of the emulsion. Even for non-ionic emulsifiers, a significant pH shift can indicate chemical degradation of other ingredients, which in turn can impact stability.
Troubleshooting Actions:
-
Measure the pH of your cream. If it has shifted from the target pH, investigate the cause.
-
Consider adding a buffering agent to your formulation to maintain a stable pH.
Step 4: Consider Environmental and Storage Conditions
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles during storage and transport can disrupt the emulsion and cause phase separation.
Troubleshooting Actions:
-
Conduct stability testing under accelerated conditions (e.g., 40°C/75% RH) and perform freeze-thaw cycle testing to assess the robustness of your formulation.
-
If the cream is sensitive to temperature, ensure it is stored under controlled conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of 2-Octyldodecan-1-ol in my cream formulation?
A1: 2-Octyldodecan-1-ol is a branched-chain fatty alcohol that functions as an emollient, lubricant, and co-emulsifier. It helps to form and stabilize the emulsion, preventing the separation of oil and water phases, while also providing a soft and smooth feel to the skin.
Q2: How do I determine the correct HLB for my cream?
A2: The required HLB depends on the type of emulsion you are creating. For an oil-in-water (O/W) emulsion with 2-Octyldodecan-1-ol as a significant part of the oil phase, the required HLB is approximately 11.2. For a water-in-oil (W/O) emulsion, the required HLB is around 5.9. You can calculate the HLB of your emulsifier blend to see if it matches the requirement of your oil phase.
Q3: My cream separated after adding a new active ingredient. What should I do?
A3: The new active ingredient may be interacting with your emulsifier system or altering the required HLB of the oil phase. You may need to re-optimize your emulsifier system by adjusting the concentration or the HLB value. It is also important to check the compatibility of the new active ingredient with all other components in your formulation.
Q4: Can the order of adding ingredients affect the stability of my cream?
A4: Yes, the order of addition is critical. Typically, for an O/W emulsion, the oil phase is slowly added to the water phase with continuous homogenization. Ingredients that are heat-sensitive should be added during the cooling phase, below 40°C.
Q5: What are the visual signs of instability I should look for?
A5: Besides complete phase separation, other signs of instability include creaming (a layer of concentrated droplets at the top or bottom), flocculation (clumping of droplets), coalescence (merging of droplets to form larger ones), changes in viscosity, and a grainy or lumpy texture.
Data Presentation
Table 1: Key Formulation and Processing Parameters for Creams Containing 2-Octyldodecan-1-ol
| Parameter | Type | Recommended Value/Range | Notes |
| Required HLB | O/W Emulsion | ~11.2 | The HLB of the emulsifier system should match this value for optimal stability. |
| W/O Emulsion | ~5.9 | A blend of low-HLB emulsifiers is typically required. | |
| 2-Octyldodecan-1-ol Concentration | Emollient/Co-emulsifier | 2-20% | The optimal concentration depends on the specific formulation and desired sensory properties. |
| Homogenization Speed | Processing | 5,000 - 20,000 rpm | Higher speeds generally lead to smaller droplet sizes and better stability, but excessive shear can be detrimental. |
| Homogenization Temperature | Processing | 70-75°C | Both oil and water phases should be at a similar temperature during emulsification. |
| Storage Temperature | Stability | 20-25°C (Room Temp) | Avoid extreme temperature fluctuations. |
| Accelerated Stability Testing | Stability | 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months | Used to predict long-term stability. |
| Freeze-Thaw Cycling | Stability | -10°C to 25°C for at least 3 cycles | Assesses stability against temperature shocks during shipping and storage. |
| pH Range | Formulation | Formulation dependent | Significant shifts in pH can lead to instability. Buffering agents can be used to maintain pH. |
Experimental Protocols
1. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term stability of the cream by subjecting it to elevated temperature and humidity.
-
Methodology:
-
Place samples of the cream in their final packaging into a stability chamber set at 40°C ± 2°C and 75% RH ± 5% RH.
-
Store control samples at room temperature (20-25°C).
-
At specified time points (e.g., 1, 2, 3, and 6 months), withdraw samples from both the stability chamber and the control storage.
-
Evaluate the samples for physical characteristics (appearance, color, odor, phase separation, viscosity) and chemical characteristics (pH, active ingredient concentration).
-
Compare the results of the accelerated samples to the control samples.
-
2. Protocol for Freeze-Thaw Cycle Testing
-
Objective: To assess the cream's resistance to phase separation caused by extreme temperature fluctuations.
-
Methodology:
-
Place samples of the cream in their final packaging into a freezer at -10°C for 24 hours.
-
Remove the samples from the freezer and allow them to thaw at room temperature (20-25°C) for 24 hours.
-
This completes one cycle. Repeat this cycle for a minimum of three times.
-
After the final cycle, visually inspect the samples for any signs of phase separation, crystallization, or changes in texture.
-
Compare the cycled samples to a control sample that has been stored at room temperature.
-
3. Protocol for Particle Size Analysis
-
Objective: To determine the droplet size distribution of the emulsion, which is a key indicator of stability.
-
Methodology (using Laser Diffraction):
-
Carefully prepare a dilute dispersion of the cream in a suitable solvent (usually deionized water for O/W emulsions). The dilution should be sufficient to achieve an appropriate obscuration level for the instrument.
-
Ensure the sample is well-mixed before measurement.
-
Measure the particle size distribution using a laser diffraction particle size analyzer.
-
Analyze the results to determine the mean droplet size (e.g., D) and the width of the distribution.
-
An increase in the average droplet size over time during stability testing is an indicator of coalescence and potential phase separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for phase separation in creams.
Caption: Key factors influencing cream stability.
References
Technical Support Center: Optimizing 2-Octyldodecanol as a Penetration Enhancer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-Octyldodecanol as a penetration enhancer in topical and transdermal formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a penetration enhancer?
A1: this compound is a branched-chain fatty alcohol that functions as a chemical penetration enhancer.[1] Its primary mechanism of action is the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin that forms the main barrier to drug absorption.[1][2] By inserting itself into the lipid bilayers, this compound increases their fluidity and creates less resistance for drug molecules to pass through.[2][3] Spectroscopic studies have confirmed that it penetrates the stratum corneum and disorders the lipid chains.
Q2: What are the typical concentrations of this compound used in formulations?
A2: The concentration of this compound can vary significantly depending on the specific drug, the desired permeation enhancement, and the overall formulation composition. Typical usage levels in cosmetic and pharmaceutical formulations range from 2% to 20%. It is crucial to determine the optimal concentration for each specific application through experimental studies.
Q3: Is this compound considered safe for topical use?
A3: Generally, this compound is considered safe for use in cosmetic and topical formulations. However, as with many chemical penetration enhancers, it can cause skin irritation, particularly at higher concentrations. It is essential to evaluate the irritation potential of the final formulation.
Q4: What are the key advantages of using this compound over other penetration enhancers?
A4: this compound offers a good balance of efficacy and safety. As a branched-chain fatty alcohol, it is thought to provide effective penetration enhancement with a potentially lower risk of skin irritation compared to some other classes of enhancers. It also possesses excellent solvent properties for many active pharmaceutical ingredients (APIs) and contributes to a desirable skin feel in formulations.
Troubleshooting Guides
Issue 1: Insufficient Penetration Enhancement
Question: I have incorporated this compound into my formulation, but the drug permeation is lower than expected. What could be the cause and how can I troubleshoot this?
Answer:
-
Sub-optimal Concentration: The concentration of this compound may not be optimal for your specific API and vehicle. The enhancement effect is concentration-dependent.
-
Troubleshooting Step: Conduct a dose-ranging study by preparing formulations with varying concentrations of this compound (e.g., 2%, 5%, 10%, 15%) and evaluate their effect on drug permeation using an in vitro skin permeation assay.
-
-
Formulation Incompatibility: Other excipients in your formulation might be interacting with this compound, reducing its effectiveness.
-
Troubleshooting Step: Simplify your formulation to the basic components (API, vehicle, this compound) to establish a baseline. Then, incrementally add other excipients to identify any potential negative interactions.
-
-
Drug-Enhancer Mismatch: The physicochemical properties of your drug may not be ideally suited for enhancement by this compound.
-
Troubleshooting Step: Review the lipophilicity and molecular weight of your API. This compound is generally effective for a range of drugs, but its efficacy can be drug-specific. Consider testing other classes of penetration enhancers for comparison.
-
Issue 2: Skin Irritation Observed in Preclinical Studies
Question: My formulation containing this compound is causing skin irritation. How can I mitigate this?
Answer:
-
Concentration Too High: The concentration of this compound may be too high, leading to disruption of the skin barrier and subsequent irritation.
-
Troubleshooting Step: Reduce the concentration of this compound in your formulation and re-evaluate both skin permeation and irritation. The goal is to find the lowest effective concentration that provides the desired enhancement with minimal irritation.
-
-
Synergistic Irritation with Other Excipients: The irritation may be a result of a synergistic effect between this compound and other ingredients in your formulation.
-
Troubleshooting Step: Evaluate the irritation potential of individual excipients and simpler combinations to identify the source of the irritation.
-
-
Inherent Sensitivity to Fatty Alcohols: The skin model or subjects may have a sensitivity to fatty alcohols.
-
Troubleshooting Step: Consider incorporating anti-inflammatory agents or soothing ingredients into your formulation to counteract the irritation.
-
Issue 3: Formulation Instability
Question: My cream/lotion formulation with this compound is showing signs of phase separation over time. What should I do?
Answer:
-
Inadequate Emulsification: The emulsifier system may not be robust enough to stabilize the formulation containing 2-Octyldodecanlo.
-
Troubleshooting Step: Re-evaluate your emulsifier system. You may need to adjust the type or concentration of the emulsifier(s) or the hydrophilic-lipophilic balance (HLB) of the system.
-
-
High Concentration of Oily Phase: The concentration of this compound and other oil-phase components may be too high for the aqueous phase to support.
-
Troubleshooting Step: Try reducing the concentration of the oil phase, including this compound, and observe the impact on stability.
-
-
Processing Issues: The homogenization process during manufacturing may not be optimized.
-
Troubleshooting Step: Optimize the mixing speed, time, and temperature during the emulsification process to ensure the formation of a stable emulsion.
-
Data Presentation
Table 1: Comparative Skin Permeation Enhancement of Formoterol Fumarate
| Enhancer/Formulation | Drug Flux (µg/cm²/h) | Enhancement Ratio* | Primary Irritation Index |
| With this compound (1.0 mg/cm²) | Permeation was "remarkably enhanced" | - | 1.38 |
| Without this compound (Control) | - | 1 | 1.13 |
| Hydrogenated Rosin Glycerol Ester | Significantly lower permeation than with this compound | - | - |
*Enhancement Ratio is calculated relative to the control formulation without the specific enhancer. A higher ratio indicates greater enhancement.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin permeation of a drug from a formulation containing this compound.
1. Materials and Equipment:
- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Test formulation containing the API and this compound
- Control formulation (without this compound)
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain 32°C ± 1°C at the skin surface
- Syringes and needles for sampling
- Validated analytical method (e.g., HPLC) for drug quantification
2. Skin Preparation:
- Thaw frozen skin at room temperature.
- Carefully remove any subcutaneous fat and connective tissue.
- Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
- Hydrate the skin in receptor solution for at least 30 minutes before mounting.
3. Franz Diffusion Cell Assembly:
- Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
- Fill the receptor chamber with degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.
- Place a small magnetic stir bar in the receptor chamber.
- Equilibrate the assembled cells in the heating block/water bath to maintain the skin surface temperature at 32°C.
4. Dosing and Sampling:
- Apply a precise and uniform amount of the test or control formulation to the skin surface in the donor compartment.
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
5. Sample Analysis:
- Analyze the concentration of the API in the collected samples using a validated analytical method.
6. Data Analysis:
- Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
- Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
- Calculate the enhancement ratio (ER) by dividing the steady-state flux of the formulation with this compound by the steady-state flux of the control formulation.
Mandatory Visualization
Caption: Mechanism of this compound as a penetration enhancer.
Caption: Experimental workflow for optimizing this compound concentration.
References
Forced degradation studies of 2-Octyldodecanol under thermal and oxidative stress.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of 2-Octyldodecanol under thermal and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a branched-chain fatty alcohol, classified as a Guerbet alcohol.[1] Its branched structure and saturated nature contribute to its excellent oxidative and thermal stability.[1] Understanding its stability is crucial for the quality, safety, and efficacy of pharmaceutical and cosmetic formulations, as degradation can lead to a loss of function and the formation of potentially harmful impurities.[1]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understanding the intrinsic stability of a molecule.[1] For this compound, these studies should include exposure to:
-
Thermal Stress: To assess the effect of high temperatures.[1]
-
Oxidative Stress: To evaluate the impact of oxidizing agents.
Q3: What are the likely degradation pathways for this compound under thermal and oxidative stress?
A3: As a saturated fatty alcohol, this compound is generally stable. However, under forcing conditions, the primary alcohol functional group is the most probable site of degradation. Potential degradation pathways include:
-
Oxidation: The primary alcohol can be oxidized to form an aldehyde (2-octyldodecanal) and further to a carboxylic acid (2-octyldodecanoic acid).
-
Thermal Decomposition: At very high temperatures, cleavage of C-C or C-O bonds may occur, leading to the formation of smaller volatile molecules.
Q4: What analytical techniques are suitable for analyzing the degradation of this compound?
A4: Chromatographic methods are the most common and effective techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for analyzing volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities. Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., 210 nm), a Refractive Index Detector (RID), or an Evaporative Light Scattering Detector (ELSD) is necessary for HPLC analysis.
Troubleshooting Guides
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected peaks in the chromatogram after thermal stress. | Thermal decomposition of this compound or impurities in the starting material. | Lower the stress temperature or shorten the exposure time. Analyze the impurity profile of the starting material. Consider using a lower-temperature analytical method if feasible. |
| Significant degradation observed under oxidative stress. | The oxidizing agent is too harsh, or the reaction time is excessively long. | Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time. The use of a milder oxidizing agent can also be considered. |
| Difficulty in separating degradation products from the parent compound. | The analytical method lacks sufficient resolution. | Optimize the chromatographic method. This may involve trying a different column chemistry, or adjusting the mobile phase composition, gradient, or pH. |
| Inconsistent results in replicate experiments. | Variability in experimental conditions such as temperature, reagent concentration, or light exposure. | Ensure precise control over all experimental parameters. Use calibrated equipment and protect samples from unintended light exposure. |
Quantitative Data Summary
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Product(s) |
| Thermal | 72 hours | 100°C | < 2% | Not Detected |
| Oxidative (3% H₂O₂) ** | 24 hours | 40°C | < 5% | 2-Octyldodecanal |
| Oxidative (30% H₂O₂) ** | 24 hours | 40°C | 10-15% | 2-Octyldodecanal, 2-Octyldodecanoic acid |
Experimental Protocols
Thermal Stress Study
-
Sample Preparation: Accurately weigh a sample of this compound into a suitable vial.
-
Stress Application: Place the vial in a calibrated oven at a high temperature (e.g., 80°C or 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyze using a stability-indicating HPLC or GC method.
Oxidative Stress Study
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent.
-
Stress Application: Add a solution of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide). Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a set time (e.g., 24 hours), protected from light.
-
Analysis: If necessary, quench the reaction. Analyze the sample using a stability-indicating HPLC or GC method.
Mandatory Visualizations
References
Technical Support Center: Addressing Solubility of 2-Octyldodecanol in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Octyldodecanol in aqueous experimental settings.
Troubleshooting Guides
This section addresses common issues encountered when attempting to incorporate this compound into aqueous solutions.
Problem: The solution is cloudy and separates into two phases after adding this compound.
-
Cause: this compound is a long-chain fatty alcohol and is practically insoluble in water.[1][2][3] Direct mixing results in a heterogeneous mixture and phase separation.[1]
-
Solution: To achieve a stable dispersion of this compound in an aqueous solution, it is necessary to create an oil-in-water (o/w) microemulsion or nanoemulsion.[1] This involves the use of surfactants and potentially co-surfactants to encapsulate the this compound droplets.
Problem: The prepared emulsion is unstable and separates over time (creaming or coalescence).
-
Cause: Emulsion instability can be due to several factors, including an improper choice of surfactant, incorrect surfactant concentration, or a suboptimal oil-to-surfactant ratio.
-
Solution: Optimization of the formulation is critical. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be matched to the required HLB of this compound, which is approximately 11.2 for an oil-in-water emulsion. Adjusting the surfactant concentration and the ratio of surfactant to this compound is often necessary to achieve long-term stability.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
A1: this compound is practically insoluble in water, with a reported solubility of 10μg/L at 23℃. It is, however, miscible with ethanol (B145695) (96%) and soluble in paraffin (B1166041) oil.
Q2: How can I prepare a stable aqueous formulation of this compound for my experiments?
A2: Due to its lipophilic nature, this compound should be formulated as an oil-in-water (o/w) microemulsion or nanoemulsion. This requires the use of appropriate surfactants and may also include co-surfactants or co-solvents to ensure stability.
Q3: What are suitable surfactants for emulsifying this compound?
A3: Nonionic surfactants like Tween 80 (polysorbate 80) are commonly used. The selection of a surfactant should be guided by its Hydrophilic-Lipophilic Balance (HLB) value. For an oil-in-water emulsion with this compound, a surfactant system with an HLB value of around 11.2 is required.
Q4: Can I use a co-solvent to dissolve this compound in water?
A4: While this compound is miscible with ethanol, achieving a completely homogenous solution in an ethanol-water mixture would necessitate a very high concentration of ethanol, which may not be compatible with many experimental systems. A more effective approach is to use a co-solvent as part of a microemulsion formulation.
Q5: What is the role of a co-surfactant?
A5: Co-surfactants, which are typically short-chain alcohols like propylene (B89431) glycol or glycerol, are used in conjunction with a primary surfactant to further reduce the interfacial tension between the oil and water phases, thereby improving the stability of the microemulsion.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5333-42-6 | |
| Molecular Formula | C₂₀H₄₂O | |
| Molecular Weight | 298.55 g/mol | |
| Appearance | Clear, colorless to yellowish, oily liquid | |
| Density | ~0.838 g/mL at 25°C | |
| Melting Point | -1 to 1 °C | |
| Boiling Point | 234-238 °C at 33 mmHg | |
| Solubility in Water | Practically insoluble (10μg/L at 23℃) | |
| Solubility in Ethanol (96%) | Miscible |
Table 2: Required Hydrophilic-Lipophilic Balance (HLB) for this compound Emulsions
| Emulsion Type | Required HLB Value |
| Oil-in-Water (o/w) | 11.2 |
| Water-in-Oil (w/o) | 5.9 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol describes the formation of an oil-in-water nanoemulsion by aqueous titration.
Materials:
-
This compound (Oil Phase)
-
Tween 80 (Surfactant)
-
Glycerol (Co-surfactant)
-
Purified Water (Aqueous Phase)
Procedure:
-
Prepare the Oil Phase Mixture: In a suitable vessel, combine this compound, Tween 80, and glycerol. A common starting point for the surfactant/co-surfactant mixture (Smix) is a 1:1 weight ratio. The ratio of the oil phase to the Smix can be varied (e.g., from 1:9 to 3:7 by weight).
-
Stir the Mixture: Use a magnetic stirrer to thoroughly mix the components until a homogenous solution is obtained.
-
Aqueous Titration: While continuously stirring the oil phase mixture, slowly add purified water dropwise at a controlled rate (e.g., 0.3–1.8 mL/min). The temperature of the mixture should be maintained at a constant value (e.g., between 20°C and 60°C) using a thermostatic bath.
-
Nanoemulsion Formation: As water is added, the mixture will undergo phase inversion, resulting in the formation of a translucent oil-in-water nanoemulsion.
Protocol 2: General Method for Determining Equilibrium Solubility
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest
-
Sealed, inert vials
-
Constant temperature shaker bath
-
Centrifuge
-
Fine-pore filter (e.g., 0.22 µm)
-
Analytical instrument (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solute to a known volume of the solvent in a sealed vial to ensure the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation, followed by filtration of the supernatant through a fine-pore filter.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved solute using a validated analytical method.
-
Calculation: Determine the solubility of the compound in the solvent, typically expressed in mg/mL or as a percentage (w/w or w/v).
Visualizations
References
Technical Support Center: Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and quantification of impurities in 2-octyldodecan-1-ol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in 2-octyldodecan-1-ol?
Impurities in 2-octyldodecan-1-ol typically originate from its synthesis via the Guerbet condensation of 1-decanol, or from degradation during storage.[1] Common impurities include:
-
Unreacted Starting Material: Residual 1-decanol.
-
Reaction Intermediates: Aldehydes, such as 2-octyldodecanal.
-
Byproducts from Side Reactions: These can include other related branched-chain and linear alcohols, esters, and carboxylic acids that may form under high-temperature reaction conditions.
-
Degradation Products: Oxidation of the primary alcohol can lead to the formation of the corresponding aldehyde (2-octyldodecanal) and carboxylic acid (2-octyldodecanoic acid).
Q2: Why is HPLC a suitable method for analyzing impurities in 2-octyldodecan-1-ol?
While Gas Chromatography (GC) is often preferred for the analysis of volatile and semi-volatile fatty alcohols like 2-octyldodecan-1-ol, HPLC is a powerful alternative, especially for non-volatile impurities.[1] HPLC can be particularly useful when derivatization is employed to enhance the detection of compounds that lack a strong UV chromophore, which is the case for 2-octyldodecan-1-ol and its related alcohol impurities.
Q3: Since 2-octyldodecan-1-ol lacks a strong chromophore, how can it be detected by UV-HPLC?
To enable UV detection in HPLC, a derivatization step is necessary. This involves reacting the alcohol functional group of 2-octyldodecan-1-ol and its alcohol-based impurities with a reagent that attaches a UV-absorbing molecule (a chromophore). Common derivatizing agents for fatty alcohols include diphenic anhydride (B1165640), phthalic anhydride, and phenyl isocyanate.[2][3][4]
Q4: What are the critical parameters to consider for developing an HPLC method for 2-octyldodecan-1-ol impurity analysis?
Key parameters for method development include the selection of a suitable column (typically a C8 or C18 reversed-phase column), optimization of the mobile phase composition (often a gradient of acetonitrile (B52724) and water), and the choice of a robust derivatization agent and reaction conditions. Method validation is also crucial to ensure accuracy, precision, and reliability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of 2-octyldodecan-1-ol and its impurities.
Issue 1: Poor Peak Resolution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile of the mobile phase. Adjusting the ratio of acetonitrile to water can significantly impact the separation of closely eluting impurities. |
| Incorrect Flow Rate | Experiment with lower flow rates, as this can sometimes improve the resolution between structurally similar compounds. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
| Suboptimal Derivatization | Ensure the derivatization reaction goes to completion for all analytes. Incomplete derivatization can lead to multiple peaks for a single compound. |
Issue 2: Baseline Noise or Drift
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity HPLC-grade solvents and water. Ensure all glassware is scrupulously clean. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use by sonication or vacuum filtration. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issue | Check the detector lamp's energy output. A failing lamp can cause baseline noise and may need replacement. |
| System Leaks | Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline instability. |
Issue 3: Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler method to minimize carryover from previous injections. |
| Contaminated Solvents or Reagents | Use fresh, high-purity solvents for mobile phase and sample preparation. Ensure derivatization reagents are free from impurities. |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any accumulated contaminants. |
Quantitative Data Summary
The following table summarizes the typical purity and impurity specifications for commercially available 2-octyldodecan-1-ol. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
| Parameter | Typical Specification | Method of Analysis |
| Assay (2-Octyldodecan-1-ol) | ≥ 97.0% | Gas Chromatography (GC-FID) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Related Branched-Chain Alcohols | Report Value | Gas Chromatography (GC-FID/MS) |
| Unreacted Decyl Alcohol | Report Value | Gas Chromatography (GC-FID/MS) |
| Guerbet Aldehyde (2-octyldodecanal) | Report Value | Gas Chromatography (GC-FID/MS) |
| Other Volatile Impurities | Report Value | Gas Chromatography (GC-FID/MS) |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2-Octyldodecan-1-ol and Impurities via Derivatization
This protocol describes a general method for the quantification of 2-octyldodecan-1-ol and its alcohol-based impurities using HPLC with UV detection after derivatization with diphenic anhydride.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the 2-octyldodecan-1-ol sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as ethanol.
2. Derivatization:
-
Transfer an aliquot of the sample solution to a reaction vial.
-
Add the derivatizing agent, diphenic anhydride, and a catalyst.
-
Heat the mixture to ensure the reaction goes to completion. The resulting derivative is then separated by reversed-phase HPLC.
3. HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% acetic acid, is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
4. Quantification:
-
Prepare a calibration curve using standard solutions of derivatized 2-octyldodecan-1-ol at a minimum of five different concentrations.
-
Quantify the impurities based on the external standard calibration curve of the main component, assuming a similar response factor for structurally related impurities. For higher accuracy, individual impurity standards should be used if available.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.
1. Thermal Stress:
-
Accurately weigh a sample of 2-octyldodecan-1-ol into a suitable vial.
-
Place the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 72 hours).
-
After exposure, allow the sample to cool, dissolve a known amount in a suitable solvent, and analyze by a stability-indicating HPLC method.
2. Oxidative Stress:
-
Dissolve a known amount of 2-octyldodecan-1-ol in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a specified time.
-
Analyze the sample by HPLC.
3. Photostability:
-
Expose a sample of 2-octyldodecan-1-ol to a calibrated light source (e.g., UV light) for a defined duration.
-
Prepare a solution of the exposed sample and analyze by HPLC. A control sample should be kept in the dark.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for impurity analysis in 2-octyldodecan-1-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Prevention of API Recrystallization in 2-Octyldodecanol Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of Active Pharmaceutical Ingredient (API) recrystallization in 2-octyldodecanol-based formulations.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving API recrystallization issues during your experiments.
Issue 1: API crystals are observed in the this compound formulation after a short period.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Supersaturation | The API concentration may exceed its saturation solubility in this compound at a given temperature. It is crucial to determine the equilibrium solubility of the API in this compound at the intended storage and processing temperatures.[1] If the concentration is too high, consider reducing the API load or incorporating a co-solvent to enhance solubility. |
| Temperature Fluctuations | Temperature changes during processing or storage can lead to supersaturation and subsequent crystallization.[2] Maintain consistent temperature control throughout the manufacturing and storage process. Implement controlled cooling rates to prevent rapid supersaturation. |
| API Purity and Polymorphism | The presence of impurities or a metastable polymorphic form of the API can act as nucleation sites, initiating crystal growth. Ensure the use of a stable polymorphic form of the API and characterize its purity before formulation. |
| Insufficient Mixing | Inadequate mixing can lead to localized areas of high API concentration, promoting nucleation. Optimize mixing speed and time to ensure a homogenous dispersion of the API in the this compound. |
Issue 2: The formulation appears stable initially but shows crystal growth over time under accelerated stability testing.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow Nucleation and Crystal Growth | Even in a seemingly stable solution, nucleation and crystal growth can occur over an extended period. The addition of a crystallization inhibitor is highly recommended. Polymers such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) can be effective.[3][4] Surfactants like lecithin (B1663433) or polysorbates can also inhibit crystallization by adsorbing onto the crystal surface. |
| Incompatible Excipients | Certain excipients in the formulation may interact with the API or this compound, reducing API solubility over time. Conduct compatibility studies with all formulation components. |
| Phase Separation | In emulsion-based formulations, instability and phase separation can lead to a change in the solvent environment of the API, triggering crystallization. Optimize the emulsifier system and homogenization process to ensure long-term emulsion stability. |
Troubleshooting Workflow for API Recrystallization
Caption: A step-by-step decision tree for troubleshooting API recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good solvent choice for preventing API recrystallization?
A1: this compound is a branched-chain fatty alcohol with a high molecular weight, making it an excellent solvent for many poorly water-soluble APIs.[5] Its liquid nature at room temperature and good solubilizing capacity can help maintain the API in a dissolved state, thus preventing crystallization.
Q2: How can I determine the solubility of my API in this compound?
A2: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of an API in a solvent. An excess amount of the API is added to a known volume of this compound and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved API in the supernatant is then measured using a suitable analytical method like HPLC.
Q3: What are crystallization inhibitors and how do they work in a this compound formulation?
A3: Crystallization inhibitors are excipients that interfere with the crystallization process. In a this compound formulation, they can work through several mechanisms:
-
Polymers (e.g., PVP, HPMC): These can increase the viscosity of the formulation, thereby reducing molecular mobility and slowing down crystal growth. They can also interact with the API molecules through hydrogen bonding, sterically hindering their arrangement into a crystal lattice.
-
Surfactants (e.g., Lecithin, Polysorbates): These molecules can adsorb onto the surface of newly formed crystal nuclei, preventing further growth. They can also improve the overall stability of the formulation, particularly in emulsions.
Mechanism of Polymer-Based Crystallization Inhibition
Caption: How polymers interfere with crystal formation.
Q4: What analytical techniques are best for monitoring recrystallization in this compound formulations?
A4: Several techniques can be employed:
-
Polarized Light Microscopy (PLM): This is a powerful and direct method for visualizing crystalline material. Crystalline structures will appear bright against a dark background under cross-polarized light.
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting or crystallization. The appearance or growth of a melting endotherm corresponding to the API's melting point can indicate recrystallization.
-
X-ray Powder Diffraction (XRPD): XRPD is a definitive technique for identifying and quantifying crystalline material. The presence of sharp peaks in the diffractogram confirms the presence of crystals.
Data Presentation
Table 1: Comparative Solubility of Common APIs
| Active Pharmaceutical Ingredient (API) | Solubility in this compound (% w/w) | Solubility in Mineral Oil (% w/w) | Solubility in Isopropyl Myristate (% w/w) |
| Salicylic Acid | 15 - 20 | < 1 | 5 - 10 |
| Ibuprofen | < 5 | < 1 | 10 - 15 |
| Ketoconazole | ~ 2 | < 0.1 | ~ 1 |
| Retinoic Acid | ~ 1 | < 0.1 | ~ 0.5 |
| Data is approximate and can vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an API in this compound at a specified temperature.
Materials:
-
API powder
-
This compound
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the API to a pre-weighed scintillation vial.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial and place it in the temperature-controlled orbital shaker.
-
Agitate the vials at a constant speed (e.g., 150 rpm) for 48-72 hours to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand for at least 24 hours at the same temperature to allow for sedimentation of the undissolved API.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent and analyze the API concentration using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or % w/w.
Protocol 2: Accelerated Stability Testing for Recrystallization
Objective: To assess the physical stability of an API in a this compound formulation under accelerated conditions.
Materials:
-
Test formulation
-
Control formulation (without crystallization inhibitor, if applicable)
-
Stability chambers with temperature and humidity control
-
Glass containers with airtight seals
-
Polarized light microscope
Procedure:
-
Prepare the test formulation and package it in airtight glass containers.
-
Place the samples in stability chambers under various accelerated conditions (e.g., 40°C/75% RH, 50°C, and freeze-thaw cycles). Freeze-thaw cycling can be particularly effective at inducing crystallization.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.
-
Visually inspect the samples for any signs of crystal formation.
-
Place a small amount of the sample on a microscope slide, cover with a coverslip, and examine under a polarized light microscope.
-
Capture images at different magnifications and document the presence, size, and morphology of any crystals.
-
(Optional) Quantify the extent of crystallization using techniques like DSC or XRPD.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the physical stability of a formulation.
References
Impact of 2-octyldodecan-1-ol concentration on emulsion viscosity and stability.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the impact of 2-octyldodecan-1-ol concentration on emulsion viscosity and stability. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development.
Troubleshooting Guide
Issue 1: My emulsion with 2-octyldodecan-1-ol shows immediate phase separation or cloudiness upon mixing.
-
Question: What are the likely causes for immediate instability in my 2-octyldodecan-1-ol emulsion?
-
Answer: Immediate phase separation is a common issue indicating fundamental instability in the formulation. The primary causes include:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your surfactant system is not correctly matched to the required HLB of 2-octyldodecan-1-ol. For an oil-in-water (O/W) emulsion, the target HLB is approximately 11.2, while for a water-in-oil (W/O) emulsion, it's around 5.9.[1][2]
-
Insufficient Emulsifier Concentration: The amount of surfactant and/or co-surfactant is too low to adequately cover the surface of the newly formed droplets, leading to their rapid coalescence.[1][3]
-
Inadequate Homogenization: The energy input during emulsification may be insufficient to reduce the droplet size effectively, resulting in a coarse emulsion that is inherently unstable.[2]
-
Solutions:
| Solution | Description |
| Adjust HLB Value | Blend high and low HLB surfactants (e.g., Tween 80 and Span 80) to precisely achieve the required HLB for your system (O/W or W/O). |
| Increase Emulsifier Concentration | Systematically increase the concentration of your surfactant/co-surfactant mixture (Smix) to ensure complete interfacial coverage. |
| Optimize Homogenization | Increase the speed and/or duration of homogenization. For finer emulsions, consider using high-pressure homogenization. |
Issue 2: The emulsion is stable initially but separates after a few hours or days.
-
Question: Why does my 2-octyldodecan-1-ol emulsion break over time, and how can I fix it?
-
Answer: Delayed phase separation often points to more subtle destabilization mechanisms, such as:
-
Ostwald Ripening: Smaller droplets diffuse into larger ones over time, leading to an overall increase in droplet size and eventual creaming or coalescence. This is a common issue in nanoemulsions.
-
Sub-optimal Formulation Ratios: The formulation may be located near the boundary of the stable region in its phase diagram. Minor environmental changes (e.g., temperature fluctuations) can push it into an unstable zone.
-
Solutions:
| Solution | Description |
| Optimize Surfactant/Co-surfactant (Smix) Ratio | An optimal Smix ratio creates a more robust and flexible interfacial film that can slow down Ostwald ripening. Experiment with different ratios (e.g., 1:1, 2:1, 1:2) to find the most effective combination. |
| Adjust Component Concentrations | Modify the oil, water, or Smix concentrations to move the formulation towards the center of the stable region identified in your pseudo-ternary phase diagram. |
Issue 3: The viscosity of my emulsion is too high or too low.
-
Question: How can I adjust the viscosity of my 2-octyldodecan-1-ol emulsion?
-
Answer: The viscosity of an emulsion is primarily influenced by the concentration of the internal (dispersed) phase and the composition of the external (continuous) phase.
-
High Viscosity: This is often caused by a high concentration of the internal phase or the presence of solid emulsifiers that build structure.
-
Low Viscosity: This typically results from a low concentration of the internal phase or insufficient structuring agents in the continuous phase.
-
Solutions:
| Solution for High Viscosity | Solution for Low Viscosity |
| Decrease the percentage of the dispersed phase. | Increase the percentage of the dispersed phase. |
| Adjust the ratio of solid to liquid emulsifiers. | Increase the concentration of a structuring agent (e.g., Glyceryl Stearate). |
Frequently Asked Questions (FAQs)
-
Q1: What is 2-octyldodecan-1-ol and why is it used in emulsions?
-
A1: 2-octyldodecan-1-ol is a branched-chain fatty alcohol, also known as a Guerbet alcohol. It is widely used as the oil phase in cosmetic and pharmaceutical emulsions due to its excellent properties as an emollient, solvent, and stabilizer. Its branched structure provides good spreadability, a non-greasy feel, and stability against hydrolysis over a wide pH range.
-
Q2: How does the concentration of 2-octyldodecan-1-ol affect emulsion stability?
-
A2: The concentration of 2-octyldodecan-1-ol, as the oil phase, is a critical factor. An increase in its concentration (the dispersed phase in an O/W emulsion) generally requires a corresponding increase in the emulsifier concentration to maintain stability. For a given emulsifier concentration, increasing the oil phase volume can lead to larger droplet sizes and decreased stability against creaming.
-
Q3: How does the concentration of 2-octyldodecan-1-ol affect emulsion viscosity?
-
A3: In an O/W emulsion, as the concentration of the 2-octyldodecan-1-ol (the internal phase) increases, the viscosity of the emulsion generally increases. This is due to the increased interactions between the oil droplets. Conversely, in a W/O emulsion where 2-octyldodecan-1-ol is the external phase, its inherent viscosity will influence the final product's viscosity.
-
Q4: What is the role of a co-surfactant in 2-octyldodecan-1-ol emulsions?
-
A4: A co-surfactant (like glycerol (B35011) or propylene (B89431) glycol) is often used in combination with a primary surfactant. It works by further reducing the interfacial tension and increasing the flexibility of the interfacial film, which is crucial for the formation of stable microemulsions or nanoemulsions.
-
Q5: How do I select the right surfactant for a 2-octyldodecan-1-ol emulsion?
-
A5: The key is to match the Hydrophilic-Lipophilic Balance (HLB) of your surfactant blend to the required HLB of 2-octyldodecan-1-ol.
-
For oil-in-water (O/W) emulsions , the required HLB is approximately 11.2 .
-
For water-in-oil (W/O) emulsions , the required HLB is approximately 5.9 .
-
Data Summary
The following tables summarize formulation parameters and expected outcomes based on component concentrations.
Table 1: Surfactant System HLB Requirements for 2-Octyldodecan-1-ol Emulsions
| Emulsion Type | Oil Phase | Required HLB | Example Surfactants |
| Oil-in-Water (O/W) | 2-Octyldodecan-1-ol | ~11.2 | Tween 80 (Polysorbate 80) |
| Water-in-Oil (W/O) | 2-Octyldodecan-1-ol | ~5.9 | Sorbitan Oleate, Glyceryl Stearate |
Table 2: Impact of 2-Octyldodecan-1-ol Concentration on O/W Emulsion Properties (Illustrative)
| 2-Octyldodecan-1-ol Conc. (% w/w) | Surfactant/Co-surfactant Conc. (% w/w) | Expected Droplet Size | Expected Viscosity | Stability Outlook |
| 5% | 15% | Small | Low | High |
| 15% | 15% | Medium | Medium | Moderate (may require more emulsifier) |
| 25% | 15% | Large | High | Low (likely to be unstable) |
| 25% | 30% | Small-Medium | High | High (with sufficient emulsifier) |
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol is essential for identifying the stable microemulsion or nanoemulsion region for your specific components.
-
Materials: 2-octyldodecan-1-ol (Oil), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Glycerol), Deionized Water, Glass vials, Magnetic stirrer, Burette.
-
Methodology:
-
Prepare different weight ratios of your surfactant and co-surfactant (Smix). Common ratios to test are 1:1, 2:1, and 1:2.
-
For each Smix ratio, prepare a series of mixtures of oil and Smix in different weight ratios, from 1:9 to 9:1, in separate vials.
-
Titrate each oil/Smix mixture with deionized water dropwise from a burette under constant gentle magnetic stirring.
-
After each addition of water, visually inspect the sample for transparency and homogeneity. The point where the mixture transitions from clear to turbid is the endpoint.
-
Calculate the weight percentage of oil, water, and Smix for each endpoint and plot the data on a ternary phase diagram to map the stable emulsion region.
-
Protocol 2: Preparation of an O/W Nanoemulsion
This protocol uses the phase inversion composition method based on data from a phase diagram.
-
Materials: 2-octyldodecan-1-ol, Tween 80, Glycerol, Purified Water, Thermostatic bath, Magnetic stirrer.
-
Methodology:
-
Based on your phase diagram, select a composition (e.g., 5% oil, 40% Smix, 55% water).
-
Accurately weigh the 2-octyldodecan-1-ol, Tween 80, and glycerol into a beaker. Mix thoroughly until a clear, homogenous solution is formed.
-
Maintain the mixture at a constant temperature (e.g., 40-60°C) in a thermostatic bath under continuous stirring.
-
Slowly add the required amount of purified water to the mixture at a constant rate.
-
Continue stirring for a defined period (e.g., 30 minutes) after water addition is complete to ensure the nanoemulsion is stabilized.
-
Protocol 3: Emulsion Stability Testing
-
Methodology:
-
Macroscopic Observation: Store the emulsion in a transparent container at various conditions (e.g., room temperature, 40°C) and visually inspect for signs of phase separation (creaming, sedimentation) over several weeks.
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the emulsion at 3500-5000 rpm for 30 minutes. A stable emulsion will show no phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (-20°C for 48 hours) and thawing (room temperature for 48 hours). The formulation should remain stable.
-
-
Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean droplet size and Polydispersity Index (PDI). For nanoemulsions, droplet sizes are typically below 200 nm. Monitor changes in droplet size over time to assess stability against coalescence and Ostwald ripening.
-
Visualizations
References
Technical Support Center: Stability-Indicating Assay of 2-Octyldodecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of a stability-indicating assay for 2-Octyldodecanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a branched-chain fatty alcohol, often referred to as a Guerbet alcohol. Its branched structure and saturated nature contribute to its high oxidative and thermal stability.[1] In the pharmaceutical and cosmetic industries, it is widely used as an emollient, solvent, and viscosity agent.[2][3] Ensuring its stability is critical for the quality, safety, and efficacy of final products, as degradation can lead to a loss of function and the formation of potentially harmful impurities.[1]
Q2: What are the typical stress conditions for evaluating the stability of this compound?
A2: To assess the intrinsic stability of this compound, forced degradation studies are performed under various stress conditions.[1] These typically include:
-
Thermal Stress: To assess the impact of high temperatures.
-
Oxidative Stress: To evaluate the effect of oxidizing agents.
-
Photostability: To determine the effect of light exposure.
-
Hydrolytic Stress: To test for degradation in the presence of water across a range of pH values.
Q3: What are the likely degradation pathways for this compound?
A3: As a saturated fatty alcohol, this compound is generally stable. However, under forced conditions, the primary alcohol functional group is the most probable site for degradation. Potential degradation pathways include:
-
Oxidation: The primary alcohol can be oxidized to form an aldehyde (2-octyldodecanal) and subsequently a carboxylic acid (2-octyldodecanoic acid).
-
Thermal Decomposition: At very high temperatures, cleavage of C-C or C-O bonds may occur, leading to the formation of smaller, volatile molecules.
Q4: Is this compound susceptible to hydrolysis?
A4: Due to the absence of hydrolyzable functional groups, this compound is highly resistant to hydrolysis.
Q5: Which analytical techniques are most suitable for a stability-indicating assay of this compound?
A5: Chromatographic methods are the most effective for separating this compound from its potential degradation products.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for analyzing volatile and semi-volatile compounds like this compound and its related alcohol impurities. The United States Pharmacopeia (USP-NF) assay for octyldodecanol utilizes a GC method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile impurities. Since this compound lacks a significant UV chromophore, derivatization may be necessary for UV detection, or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
Troubleshooting Guides
This section addresses common issues encountered during the development and execution of a stability-indicating assay for this compound.
HPLC Method Development
| Issue Encountered | Possible Cause | Recommended Action |
| No or poor peak shape for this compound | Lack of a UV chromophore in the molecule. | Employ a universal detector (e.g., CAD, ELSD). Alternatively, consider derivatization to introduce a chromophore. |
| Difficulty in separating degradation products from the parent peak | The analytical method lacks sufficient resolution. | Optimize the chromatographic method by trying a different column chemistry (e.g., a polar-embedded phase if using a C18 column) or adjusting the mobile phase composition, gradient, or pH. |
| Unexpected peaks in the chromatogram after thermal stress | Thermal decomposition of this compound or impurities in the sample. | Lower the stress temperature or shorten the exposure time. Analyze the impurity profile of the starting material. |
| Significant degradation observed under oxidative stress | The oxidizing agent is too harsh, or the reaction time is too long. | Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time. Consider using a milder oxidizing agent. |
| Inconsistent results in photostability testing | Variability in light source intensity or sample exposure. | Ensure a consistent distance from the light source and uniform light exposure for all samples. Use a calibrated photostability chamber and protect control samples from light. |
| Fluctuating baseline | Temperature changes during the analysis. | House the column in a thermally controlled environment, such as a column oven. |
| High backpressure | Blockage in the tubing, injector, or column inlet. | Systematically isolate the source of the blockage. If the column is the cause, consider back-flushing or replacement. |
GC Method Development
| Issue Encountered | Possible Cause | Recommended Action |
| Peak tailing | Active sites on the column interacting with the hydroxyl group of this compound. | Derivatize the sample with a silylating agent (e.g., BSTFA) to form a less polar trimethylsilyl (B98337) (TMS) ether, which improves peak shape. |
| Ghost peaks | Carryover from previous injections or contamination in the system. | Implement a robust needle wash protocol. Check for contamination in the mobile phase, solvent bottles, or sample vials. |
| Variable retention times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and the gas flow is stable. |
| Poor resolution between related alcohols | Suboptimal column or temperature program. | Use a high-resolution capillary column as specified in the USP-NF monograph. Optimize the oven temperature program to enhance separation. |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
-
Thermal Stress:
-
Procedure: Accurately weigh a sample of this compound into a suitable vial. Place the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 72 hours).
-
Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
-
-
Oxidative Stress:
-
Procedure: Dissolve a known concentration of this compound in a suitable solvent. Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Analyze the sample directly or after quenching the reaction, if necessary.
-
-
Photostability (UV Stress):
-
Procedure: Prepare a solution of this compound in a suitable solvent. Expose the solution to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the exposed and control samples.
-
-
Hydrolytic Stress:
-
Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions. Heat the solutions at an elevated temperature (e.g., 60°C) for a specified time.
-
Analysis: Neutralize the acidic and basic samples before analysis.
-
Proposed Stability-Indicating HPLC-CAD Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 70 20 100 25 100 25.1 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Corona Charged Aerosol Detector (CAD)
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Data Presentation
The following table presents a hypothetical summary of forced degradation results for this compound, as would be generated by a stability-indicating assay.
| Stress Condition | % Assay of this compound | % Degradation | Peak Purity of this compound | Mass Balance (%) |
| Control | 99.8 | - | >0.999 | 100.0 |
| Acid (0.1 N HCl, 60°C, 24h) | 99.5 | 0.3 | >0.999 | 99.8 |
| Base (0.1 N NaOH, 60°C, 24h) | 99.6 | 0.2 | >0.999 | 99.8 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.3 | 7.5 | >0.999 | 99.5 |
| Thermal (80°C, 72h) | 98.9 | 0.9 | >0.999 | 99.8 |
| Photolytic (ICH Q1B) | 99.7 | 0.1 | >0.999 | 99.9 |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of this compound.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
Overcoming challenges in the scale-up of 2-Octyldodecanol nanoemulsion production.
Welcome to the technical support center for the production and scale-up of 2-Octyldodecanol nanoemulsions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the formulation, production, and scale-up of this compound nanoemulsions.
Formulation & Stability Issues
Q1: My initial mixture of this compound and water shows immediate phase separation. What is wrong?
A1: This is expected behavior. This compound is a fatty alcohol that is practically insoluble in water.[1] To create a stable dispersion, you must formulate it as a nanoemulsion by incorporating surfactants and co-surfactants to form a stable oil-in-water (o/w) system.[1]
Q2: My nanoemulsion looks stable initially but separates (creams, coalesces) after a few hours or days. How can I fix this?
A2: This indicates formulation or process instability. Consider the following troubleshooting steps:
-
Incorrect Surfactant System (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of your surfactant blend is likely not matched to this compound. For an oil-in-water (o/w) nanoemulsion, the target HLB is approximately 11.2.[2] Try blending high and low HLB surfactants (e.g., Tween 80 and Span 80) to fine-tune this value.[2]
-
Insufficient Surfactant Concentration: The amount of surfactant may be too low to adequately stabilize the oil-water interface.[2] Systematically increase the total concentration of the surfactant/co-surfactant mixture (Smix). However, be aware that excessive surfactant can also lead to instability.
-
Suboptimal Oil-to-Surfactant Ratio: This ratio is critical and often requires empirical optimization. Constructing a pseudo-ternary phase diagram can help identify the stable nanoemulsion region for your specific components.
-
Ostwald Ripening: This phenomenon, where smaller droplets diffuse into larger ones, can cause long-term instability. Optimizing the surfactant-to-co-surfactant ratio (e.g., 1:1, 2:1, 1:2) can create a more effective interfacial film to slow this process.
Q3: After adding my Active Pharmaceutical Ingredient (API), the nanoemulsion becomes unstable. What should I do?
A3: The API can disrupt the formulation's equilibrium.
-
Re-optimize the Formulation: The addition of the API may alter the required HLB of the oil phase or interfere with the surfactant film at the interface. You may need to re-determine the optimal HLB and surfactant-to-co-surfactant (Smix) ratio.
-
Increase Surfactant Concentration: A higher concentration of the Smix may be necessary to accommodate the drug while maintaining stability.
Q4: My nanoemulsion is sensitive to temperature changes and separates upon heating or cooling. Why does this happen?
A4: This suggests your formulation is near a phase inversion temperature (PIT). The stability of nanoemulsions, particularly those made with non-ionic surfactants, is highly dependent on temperature. If using the PIT method, ensure that after emulsification at the PIT, the system is cooled rapidly and stored at an optimal temperature, which may be significantly lower than the PIT. Adding a more stable surfactant (like Tween 80 or SDS) after formation can sometimes displace the original surfactant and improve stability across a wider temperature range.
Processing & Scale-Up Challenges
Q5: I am unable to achieve the desired small droplet size (<200 nm). How can I reduce the particle size?
A5: Droplet size is influenced by both formulation and processing parameters.
-
High-Energy Methods (High-Pressure Homogenization/Microfluidization):
-
Increase Homogenization Pressure: Higher pressure generally leads to smaller droplets.
-
Increase Number of Passes/Cycles: Processing the emulsion through the homogenizer for multiple cycles can further reduce droplet size. However, there is an optimum point beyond which further cycles may not be effective or could even be detrimental.
-
Use Back Pressure: Applying back pressure in some homogenizer models can result in smaller, more uniform droplets.
-
-
Low-Energy Methods (Phase Inversion):
-
Optimize Composition: The smallest droplet sizes are typically formed at specific compositions of oil, water, and surfactant. Use a phase diagram to identify the optimal formulation.
-
Control Process Parameters: For the Phase Inversion Composition (PIC) method, parameters like the temperature, water addition rate, and stirring speed are critical and must be optimized.
-
Q6: My Polydispersity Index (PDI) is too high, indicating a wide droplet size distribution. How can I achieve a more uniform nanoemulsion?
A6: A high PDI can be a sign of an inefficient emulsification process or instability.
-
Optimize Homogenization: For high-pressure homogenization, while increased pressure reduces mean droplet size, it can sometimes decrease the uniformity of the size distribution. Finding the optimal balance of pressure and number of passes is key.
-
Optimize Formulation: Ensure you are operating in the center of the stable region of your phase diagram, as compositions near the boundary can be less stable and more polydisperse.
-
Method Selection: Microfluidization is known for producing nanoemulsions with very uniform droplet sizes and a low PDI. Low-energy methods, when properly optimized, can also yield monodisperse systems.
Q7: How do I scale up my lab-based formulation to pilot or production volumes?
A7: Scale-up is a significant challenge, as parameters that work in the lab may not translate directly.
-
Method Choice: Low-energy methods like Phase Inversion Composition (PIC) are often considered easier to scale up due to their lower energy costs and simpler equipment.
-
High-Energy Method Scale-Up: For high-pressure homogenizers and microfluidizers, scale-up is generally achievable as manufacturers provide models with increasing throughput that use the same fixed-geometry interaction chambers, ensuring consistent results.
-
Dynamic Similitude: The core principle for successful scale-up is maintaining dynamic similitude. This means ensuring that factors like mixing intensity, energy dissipation rates, and shear fields are consistent between scales. Simply using geometrically similar equipment is often not enough.
-
Identify Key Parameters: It is crucial to identify the key processing parameters that affect your specific formulation and then find ways to control them accurately at a larger scale.
Q8: What is the best method for sterilizing my this compound nanoemulsion?
A8: The choice of sterilization method depends on the sensitivity of your components, especially the API.
-
Sterile Filtration: Using a 0.22 µm filter is a common and effective method, particularly for nanoemulsions containing heat-sensitive compounds. The success of filtration depends on having a nanoemulsion with a sufficiently small and uniform particle size.
-
Autoclaving (Heat Sterilization): This method (e.g., 121°C for 15 minutes) is also a possibility. However, it can induce particle aggregation or chemical degradation of the API. Formulation adjustments, such as pH modification or the inclusion of protective surfactants, may be required to ensure stability during autoclaving.
Data Presentation: Formulation & Process Parameters
The following tables summarize quantitative data from successful this compound nanoemulsion formulations, which can serve as a starting point for development.
Table 1: Optimized Formulation for a Ceramide IIIB Nanoemulsion Data adapted from a study by Su et al. (2017).
| Component | Function | Concentration (% w/w) |
| This compound | Oil Phase | 5.00 |
| Tween 80 | Surfactant | 22.50 |
| Glycerol | Co-surfactant | 22.50 |
| Purified Water | Aqueous Phase | 55.08 |
| Ceramide IIIB | Active Ingredient | 0.05 |
Table 2: Optimized Process Parameters for the Ceramide IIIB Nanoemulsion (PIC Method) The mathematical model predicted optimal values for achieving minimum droplet size and PDI.
| Parameter | Optimized Value |
| Temperature | 41.49 °C |
| Water Addition Rate | 1.74 mL/min |
| Stirring Rate | 720 rpm |
| Resulting Characteristics | |
| Droplet Size (Actual) | 15.8 nm |
| Polydispersity Index (PDI) (Actual) | 0.108 |
Table 3: General Processing Parameters for High-Energy Homogenization
| Parameter | Typical Range | Rationale & Impact |
| High-Pressure Homogenization | ||
| Pressure | 500 - 1500 bar (up to 4200 bar available) | Increasing pressure generally decreases droplet size. |
| Number of Cycles | 3 - 11 cycles | More cycles can lead to smaller, more uniform droplets, but an optimum exists. |
| High-Shear Mixing (Pre-emulsion) | ||
| Stirring Speed | 1000 - 5000 rpm | Creates a coarse emulsion, which is necessary before high-pressure homogenization. |
| Duration | 10 - 15 minutes | Ensures adequate initial mixing of phases. |
Experimental Protocols
Protocol 1: Nanoemulsion Preparation via Phase Inversion Composition (PIC)
This low-energy method is based on the slow titration of water into an oil/surfactant mixture.
Materials:
-
This compound (Oil Phase)
-
Tween 80 (Surfactant)
-
Glycerol (Co-surfactant)
-
Purified Water (Aqueous Phase)
-
Oil-soluble Active Pharmaceutical Ingredient (API) (Optional)
Procedure:
-
Prepare the Oil Phase:
-
If using an API, dissolve it in the this compound. Heating may be required (e.g., >100°C for Ceramide IIIB).
-
Cool the mixture to the desired, optimized emulsification temperature (e.g., 41.49°C).
-
Add the surfactant (Tween 80) and co-surfactant (glycerol) to the oil phase. A common starting ratio for the surfactant/co-surfactant mixture (Smix) is 1:1 by weight.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Formation of the Nanoemulsion:
-
Place the vessel containing the oil/Smix mixture in a thermostatic bath to maintain the optimized temperature.
-
Begin stirring the mixture at a constant, optimized rate (e.g., 720 rpm) using a magnetic stirrer.
-
Slowly and continuously add the purified water to the mixture at a controlled, optimized rate (e.g., 1.74 mL/min).
-
As water is added, the system will transition from a water-in-oil to an oil-in-water emulsion, resulting in the formation of a transparent or translucent nanoemulsion.
-
-
Stabilization:
-
After all the water has been added, continue stirring for a defined period (e.g., 30 minutes) to ensure the nanoemulsion is well-stabilized.
-
Protocol 2: Nanoemulsion Preparation via High-Pressure Homogenization (HPH)
This high-energy method uses intense mechanical forces to reduce droplet size.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare the Oil Phase: Accurately weigh and combine this compound, any secondary oils, and the co-surfactant. If using an API, dissolve it in this mixture. Gently heat to 60-70°C to ensure dissolution.
-
Prepare the Aqueous Phase: Dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) with a high-shear mixer.
-
Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., 500-1500 bar) and number of cycles (e.g., 3-5 cycles). The optimal settings will depend on the specific formulation and desired particle size.
-
-
Cooling: Allow the final nanoemulsion to cool to room temperature.
Protocol 3: Key Characterization Techniques
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a sample of the nanoemulsion with purified water to a suitable concentration (often achieving a weak opalescence).
-
Perform the measurement at a controlled temperature (e.g., 25°C) with a scattering angle of 90°.
-
A stable formulation will show minimal changes in particle size and PDI over time.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Principle: Zeta potential measures the surface charge of the droplets, which is an indicator of stability against coalescence. Higher absolute values (e.g., > ±30 mV) suggest good stability due to electrostatic repulsion.
-
Procedure:
-
Dilute the sample as for DLS measurements.
-
Measure the electrophoretic mobility of the droplets using a zeta potential analyzer.
-
3. Thermodynamic Stability Testing:
-
Purpose: To assess the robustness of the nanoemulsion against physical stress.
-
Procedures:
-
Centrifugation: Centrifuge the nanoemulsion at 3500-5000 rpm for 30 minutes. A stable formulation will show no signs of phase separation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to a minimum of three cycles of freezing (e.g., -20°C for 48 hours) followed by thawing to room temperature (48 hours). The formulation should remain homogenous and stable.
-
Visualizations
Experimental Workflows & Logical Relationships
Caption: General workflow for this compound nanoemulsion production.
Caption: Troubleshooting logic for addressing nanoemulsion instability.
References
Validation & Comparative
A Comparative Analysis of 2-Octyldodecanol and Oleyl Alcohol as Dermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin is a primary challenge in the development of topical and transdermal formulations. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drug molecules.[1] To overcome this, penetration enhancers are incorporated into formulations to reversibly decrease the barrier function of the skin.[1] Among the various classes of chemical penetration enhancers, fatty alcohols are widely utilized for their efficacy and formulation compatibility.[1]
This guide provides a detailed comparison of two prominent fatty alcohol penetration enhancers: 2-Octyldodecanol, a branched-chain saturated fatty alcohol, and oleyl alcohol, an unsaturated fatty alcohol.[1] While direct, head-to-head quantitative comparisons are limited in published literature, this guide synthesizes available data on their individual performance and mechanisms of action, and provides a standardized experimental protocol for their evaluation.[1]
Physicochemical and General Properties
Both this compound and oleyl alcohol are long-chain fatty alcohols, but their structural differences—a branched alkyl chain versus a C18 chain with a double bond—influence their physical properties and interaction with the skin.
| Property | This compound | Oleyl Alcohol |
| Chemical Structure | Branched-chain saturated fatty alcohol | Unsaturated fatty alcohol |
| Synonyms | This compound, Eutanol G | cis-9-Octadecen-1-ol |
| Appearance | Clear, colorless to yellowish, oily liquid | Clear, colorless liquid |
| Key Feature | Branched alkyl chain | C18 chain with one double bond |
Performance and Mechanistic Insights
The primary mechanism for both enhancers is the disruption of the highly ordered lipid lamellae in the stratum corneum. This biophysical interaction increases the fluidity and permeability of the skin barrier, allowing drug molecules to pass through more easily. This is a direct interaction with the lipid bilayer and does not involve a classical signaling pathway.
| Aspect | This compound | Oleyl Alcohol |
| Mechanism of Action | Integrates into the lipid bilayers of the stratum corneum. Its branched structure is thought to introduce a greater degree of disorder compared to linear alcohols, leading to increased fluidity and enhanced permeation. | Interacts with stratum corneum lipids, initially causing fluidization and later forming fluid, enhancer-rich domains that increase skin permeability. |
| Enhancement Potency | Considered to have lower potency compared to linear-chain alcohols of the same molecular weight. However, it has been shown to "remarkably enhance" the permeation of drugs like formoterol (B127741) fumarate. | Potent enhancer, though its effect can be time-dependent. Initially, it may promote permeation more slowly than oleic acid but can cause higher drug retention in the epidermis and dermis. |
| Skin Irritation | Generally considered safe for use in cosmetics and topical formulations. Studies have shown it to be associated with mild irritation. | Can cause skin irritation, particularly at higher concentrations. However, it has a less disruptive effect on the skin barrier compared to the closely related oleic acid. |
Quantitative Permeation Data
The enhancement effect is highly dependent on the specific drug molecule, the formulation vehicle, and the concentration of the enhancer. The following tables summarize quantitative data from separate studies.
Table 3.1: Permeation Enhancement by this compound
| Drug | Formulation Details | Skin Model | Key Finding | Study |
| Formoterol Fumarate | Ethylene-vinyl acetate (B1210297) (EVA) copolymer matrix patch with 1.0 mg/cm² this compound. | Rat and Human Skin (in vitro) | Permeation was "remarkably enhanced" compared to a formulation with hydrogenated rosin (B192284) glycerol (B35011) ester. | Kakubari et al., 2006 |
Table 3.2: Permeation Enhancement by Oleyl Alcohol
| Drug | Formulation Details | Skin Model | Key Finding | Study |
| Diclofenac Diethylamine (DIC-DEA) | 2.32% DIC-DEA in an isopropyl alcohol/propylene glycol/water mixture with 0.75% oleyl alcohol. | Ex vivo Human Skin | Increased the cumulative amount of DIC-DEA in the acceptor by 2.7-fold over 24 hours compared to the control. | Kováčik et al., 2023 |
Visualization of Mechanisms and Workflows
Mechanism of Action
The primary mode of action for both this compound and oleyl alcohol is the physical disruption of the stratum corneum's lipid structure. This process increases the fluidity of the lipid bilayer, thereby reducing the barrier's resistance to drug diffusion.
Experimental Workflow
The in vitro skin permeation study is a standard method for evaluating the efficacy of penetration enhancers. The Franz diffusion cell is the most common apparatus used for this purpose.
Experimental Protocols
In Vitro Skin Permeation Study (Franz Diffusion Cell Method)
This protocol outlines a standardized procedure for assessing and comparing the skin permeation enhancement effects of this compound and oleyl alcohol.
Objective: To quantify the rate and extent of permeation of a model drug through a skin membrane when formulated with this compound versus oleyl alcohol.
Apparatus and Materials:
-
Vertical Franz diffusion cells
-
Human or porcine cadaver skin, dermatomed to a thickness of ~250-500 µm
-
Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, often with a solubilizer like Tween 80 or ethanol (B145695) to maintain sink conditions)
-
Test formulations:
-
Control: Drug in a base vehicle.
-
Test 1: Drug and this compound (e.g., 5% w/v) in the base vehicle.
-
Test 2: Drug and oleyl alcohol (e.g., 5% w/v) in the base vehicle.
-
-
Magnetic stirrer and stir bars
-
Circulating water bath set to maintain a skin surface temperature of 32°C
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
-
Syringes, vials, and other standard laboratory equipment.
Procedure:
-
Receptor Solution Preparation: Prepare and degas the receptor solution to remove dissolved air, which could form bubbles and interfere with diffusion.
-
Skin Preparation: Thaw frozen skin at room temperature. Cut sections large enough to fit the Franz diffusion cells. Equilibrate the skin in the receptor solution before mounting.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.
-
Temperature Equilibration: Place the assembled cells in the heating block/water bath and allow them to equilibrate to 32°C for at least 30 minutes. The magnetic stirrer should be on to ensure uniform mixing.
-
Formulation Application: Apply a precise, finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the skin surface in the donor chamber. Cover the donor chamber to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor solution via the sampling arm. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. Plot this value against time. The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Conclusion
Both this compound and oleyl alcohol are effective penetration enhancers that function by disrupting the lipid structure of the stratum corneum. This compound, a branched saturated alcohol, is generally considered to have a lower irritation potential, making it a favorable choice in cosmetic and dermatological formulations. Oleyl alcohol, an unsaturated alcohol, has demonstrated potent enhancement effects and may offer advantages in drug retention within the skin layers. The choice between these two enhancers will ultimately depend on the specific drug, the desired delivery profile, the formulation type, and the acceptable level of skin irritation. The experimental protocol provided offers a robust framework for making an evidence-based selection for your specific drug development needs.
References
A Comparative Analysis of 2-Octyldodecanol and Other Fatty Alcohols in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Octyldodecanol's efficacy against other common fatty alcohols in drug delivery applications. The information is supported by experimental data to assist in the selection of appropriate excipients for topical and transdermal formulations. Fatty alcohols are integral components in pharmaceutical formulations, serving as emollients, stabilizers, and, most critically, as penetration enhancers that facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin barrier.[1][2][3]
Mechanism of Action: Enhancing Skin Permeation
Fatty alcohols primarily enhance percutaneous drug absorption by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[1][4] This barrier is composed of corneocytes embedded in a lipid-rich matrix of ceramides, cholesterol, and free fatty acids. Fatty alcohols intercalate into these lipid bilayers, increasing their fluidity and creating defects or pores. This "fluidization" of the lipid lamellae reduces the diffusional resistance of the stratum corneum, allowing drug molecules to partition into and permeate through the skin more readily. This compound, a branched-chain fatty alcohol, is particularly effective in this role due to its molecular structure.
Quantitative Data Comparison
The efficacy of a fatty alcohol in a drug delivery system is influenced by its physicochemical properties and its interaction with the specific API and other formulation excipients. The following tables provide a comparative summary of quantitative data for this compound and other fatty alcohols.
Table 1: Comparative Solubility of Active Pharmaceutical Ingredients (APIs)
This compound's branched structure and lipophilicity make it an excellent solvent for certain poorly soluble APIs compared to traditional short-chain alcohols.
| API | This compound | Ethanol | Isopropanol | Propylene (B89431) Glycol |
| Salicylic (B10762653) Acid | Excellent | Good | Moderate | Moderate |
| Ibuprofen | Poor | Excellent | Excellent | Excellent |
| Data compiled from multiple sources indicating relative solubility performance. |
Table 2: Comparative Skin Permeation Enhancement
The enhancement ratio (ER) indicates how many times the drug's flux is increased compared to a control formulation without the enhancer.
| Fatty Alcohol | Drug | Enhancement Ratio (ER) | Primary Irritation Index | Study |
| This compound (1.0 mg/cm²) | Formoterol (B127741) Fumarate | "Remarkably enhanced" | 1.38 | Kakubari et al., 2006 |
| Control (No Enhancer) | Formoterol Fumarate | 1.0 | 1.13 | Kakubari et al., 2006 |
| Myristyl Alcohol (C14) | Clotrimazole (B1669251) | Highest Flux | - | Evaluating the Impact of Fatty Alcohols on Permeation |
| Cetyl Alcohol (C16) | Clotrimazole | Intermediate Flux | - | Evaluating the Impact of Fatty Alcohols on Permeation |
| Stearyl Alcohol (C18) | Clotrimazole | Lowest Flux* | - | Evaluating the Impact of Fatty Alcohols on Permeation |
| In this study, the transdermal flux of clotrimazole correlated with its solubility in the fatty alcohol, which was highest in myristyl alcohol and lowest in stearyl alcohol. |
Table 3: Physicochemical Properties of Selected Fatty Alcohols
The carbon chain length, degree of saturation, and molecular structure (linear vs. branched) are critical factors influencing a fatty alcohol's performance. For saturated fatty alcohols, permeation enhancement efficacy tends to increase up to a chain length of about C10-C12 and then decrease. Unsaturated alcohols like oleyl alcohol are often potent enhancers due to the kink in their structure.
| Fatty Alcohol | Chemical Formula | Molecular Weight ( g/mol ) | Type | Key Characteristics |
| This compound | C20H42O | 298.56 | Branched, Saturated | Excellent solvent, good penetration enhancer, non-greasy feel. |
| Oleyl Alcohol | C18H36O | 268.48 | Linear, Unsaturated | Potent penetration enhancer due to cis-double bond disrupting lipid packing. |
| Isostearyl Alcohol | C18H38O | 270.50 | Branched, Saturated | Liquid emollient with good stability. |
| Cetyl Alcohol | C16H34O | 242.44 | Linear, Saturated | Waxy solid, used as a thickener, emollient, and stabilizer. |
| Stearyl Alcohol | C18H38O | 270.49 | Linear, Saturated | Waxy solid, often used with cetyl alcohol to increase viscosity. |
Experimental Protocols & Methodologies
Standardized protocols are essential for the objective evaluation of fatty alcohols in drug delivery.
In Vitro Skin Permeation Study
This method is used to assess the rate at which an API permeates through a skin membrane from a topical formulation.
Methodology:
-
Skin Membrane Preparation: Excised human or animal skin is thawed and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
System Setup: The receptor compartment is filled with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) and maintained at 32-37°C to mimic physiological conditions.
-
Formulation Application: A precise amount of the test formulation containing the API and the fatty alcohol is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
Nanoemulsion Formulation Protocol
This compound is frequently used as the oil phase in nanoemulsions, which are advanced delivery systems that can enhance drug solubility and skin penetration.
Methodology:
-
Oil Phase Preparation: The active pharmaceutical ingredient (API) is dissolved in this compound. Gentle heating may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate vessel, the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol) are dissolved in purified water.
-
Mixing: The aqueous phase is slowly added to the oil phase (or vice versa, depending on the method) under continuous stirring.
-
High-Energy Emulsification: The resulting coarse emulsion is subjected to high-energy methods like high-pressure homogenization or ultrasonication to reduce droplet size to the nanometer range.
-
Characterization: The nanoemulsion is characterized for droplet size, polydispersity index (PDI), and stability.
Conclusion
This compound stands out as a versatile and effective fatty alcohol for drug delivery, particularly in topical and transdermal systems. Its branched-chain structure confers unique properties, including excellent solvency for specific APIs like salicylic acid and a remarkable ability to enhance skin permeation, as demonstrated with formoterol fumarate.
While linear fatty alcohols like oleyl alcohol are potent enhancers, and shorter-chain saturated alcohols like myristyl alcohol can offer superior solubilization for certain drugs, this compound provides a balanced profile of solvency, penetration enhancement, and desirable sensory characteristics. The choice of a fatty alcohol should be guided by the specific physicochemical properties of the API and the desired performance of the final formulation. The data and protocols presented in this guide offer a foundational framework for making informed decisions in the development of advanced drug delivery systems.
References
Validating the performance of 2-Octyldodecanol as a solvent for poorly soluble drugs.
For researchers, scientists, and drug development professionals, the quest for effective solubilization of poorly soluble active pharmaceutical ingredients (APIs) is a persistent challenge. 2-Octyldodecanol, a branched-chain fatty alcohol, has emerged as a compelling alternative to traditional solvents, offering unique advantages in enhancing the solubility and delivery of these challenging compounds. This guide provides an objective comparison of this compound's performance against other common solvents, supported by experimental data and detailed protocols.
Superior Solubilizing Capacity for Specific APIs
This compound demonstrates exceptional performance in solubilizing certain poorly soluble drugs, outperforming conventional solvents in specific applications. Its unique molecular structure and physicochemical properties contribute to its effectiveness, particularly in topical and transdermal formulations.[1]
Table 1: Comparative Solubility of Poorly Soluble Drugs
| Active Pharmaceutical Ingredient (API) | This compound | Ethanol | Isopropanol | Propylene (B89431) Glycol | Isopropyl Myristate |
| Salicylic (B10762653) Acid | High | Moderate | Moderate | Moderate | Low |
| Ibuprofen | Low | High | High | High | Moderate |
| Celecoxib (B62257) | Data not available | ~25 mg/mL | Soluble | Soluble | Data not available |
| Ceramide IIIB | High (used as oil phase in nanoemulsions) | Sparingly soluble | Sparingly soluble | Sparingly soluble | Soluble |
Enhancing Skin Permeation: A Key Advantage in Topical Formulations
Beyond its role as a solvent, this compound is a well-documented penetration enhancer, facilitating the transport of APIs across the skin barrier. This property is particularly valuable in the development of topical and transdermal drug delivery systems, where efficient drug penetration is critical for therapeutic efficacy.
The primary mechanism by which this compound enhances skin penetration involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. By fluidizing the lipid bilayer, it reduces the diffusional resistance, allowing drug molecules to permeate more easily.
A Strategic Choice in Drug Formulation
The selection of an appropriate solvent is a critical step in the drug development process. A systematic approach ensures the chosen solvent not only solubilizes the API effectively but also aligns with safety, stability, and manufacturing requirements.
Experimental Protocols
Determination of Equilibrium Solubility
Objective: To determine the saturation solubility of a poorly soluble drug in this compound and other comparative solvents.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Ethanol (96%)
-
Propylene Glycol
-
Isopropyl Myristate
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the API to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen method (HPLC or UV-Vis).
-
Analyze the concentration of the API in the diluted samples using a validated analytical method.
-
Calculate the solubility of the API in each solvent, typically expressed in mg/mL or as a weight/weight percentage.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the skin permeation of a poorly soluble drug.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Test formulation (API dissolved in this compound)
-
Control formulation (e.g., API in a standard solvent like propylene glycol)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath with circulator
-
Syringes and needles
-
HPLC system for API quantification
Procedure:
-
Membrane Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the Franz diffusion cells in a water bath maintained at 32°C to simulate skin surface temperature. Start the magnetic stirrers.
-
Formulation Application: Apply a precise amount of the test or control formulation onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio can be calculated by dividing the flux from the this compound formulation by the flux from the control formulation.
References
A Comparative Guide: 2-Octyldodecan-1-ol vs. Isostearyl Alcohol in Cosmetic Formulations
In the landscape of cosmetic science, the selection of emollients is a pivotal step in defining a product's sensory profile, stability, and overall performance. Among the diverse range of fatty alcohols, 2-Octyldodecan-1-ol and Isostearyl Alcohol are two branched-chain variants frequently employed for their unique properties. This guide offers a data-driven, objective comparison to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental analysis of 2-Octyldodecan-1-ol and Isostearyl Alcohol begins with their distinct physicochemical characteristics. These properties are instrumental in determining their behavior and compatibility within a cosmetic formulation.
| Property | 2-Octyldodecan-1-ol | Isostearyl Alcohol |
| INCI Name | Octyldodecanol | Isostearyl Alcohol |
| CAS Number | 5333-42-6 | 27458-93-1 |
| Chemical Formula | C₂₀H₄₂O | C₁₈H₃₈O |
| Molar Mass | 298.55 g/mol | ~270.5 g/mol |
| Appearance | Clear, colorless to yellowish, oily liquid[1] | Clear, colorless liquid[1] |
| Melting Point | 1 °C[1] | Liquid at room temperature[1] |
| Solubility | Practically insoluble in water; miscible with ethanol[1] | Insoluble in water |
| Key Features | Guerbet alcohol, excellent solvent, medium spreading | Branched-chain C18 fatty alcohol, potent emollient |
| Spreading Value | 17.0 dyne/cm (equilibrium spreading pressure) | Not specified, but described as "easy" or "superior" |
| Typical Use Level | 2-20% | 1-5%, with maximum reported use up to 45% |
Performance in Cosmetic Formulations: A Comparative Analysis
While both 2-Octyldodecan-1-ol and Isostearyl Alcohol are esteemed emollients, their nuanced differences significantly influence the end-product's characteristics.
2-Octyldodecan-1-ol stands out for its exceptional solvency, making it a prime candidate for highly pigmented formulations like lipsticks, where uniform color dispersion is critical. Its "medium spreading" quality contributes to a substantive feel without being overly greasy. It also serves as a moisturizer for skin and hair and helps to stabilize lotions and creams. Furthermore, it is a competent solvent for perfume ingredients.
Isostearyl Alcohol , on the other hand, is lauded for its superior spreadability and its ability to impart a light, silky, and soft skin feel. This makes it an ideal choice for facial care products and other formulations where a non-greasy, elegant sensory experience is paramount. It also functions as a viscosity controller, helping to adjust the thickness and flow of products, and as a solubilizer to ensure even mixing of ingredients.
Experimental Protocols
To quantitatively evaluate the performance of these two fatty alcohols in a cosmetic formulation, the following experimental methodologies can be employed.
Pigment Dispersion Analysis
Objective: To assess the effectiveness of each alcohol in dispersing a standard cosmetic pigment.
Methodology:
-
Preparation of Dispersions:
-
Dispersion A: Prepare a mixture of 10% Red 7 Lake pigment in 90% castor oil with 5% 2-Octyldodecan-1-ol.
-
Dispersion B: Prepare a mixture of 10% Red 7 Lake pigment in 90% castor oil with 5% Isostearyl Alcohol.
-
-
Milling: Mill each dispersion using a three-roll mill for a standardized number of passes to ensure uniform processing.
-
Fineness of Grind: Utilize a Hegman gauge to determine the fineness of grind for each dispersion. A lower Hegman value is indicative of better dispersion.
-
Visual Assessment: Perform a drawdown of each dispersion on a white card to visually inspect for color uniformity and the presence of speckling.
Spreadability Test
Objective: To measure and compare the spreading characteristics of formulations containing each alcohol.
Methodology:
-
Formulation Preparation: Prepare two identical cosmetic bases (e.g., a simple lotion or cream), one containing a specified concentration of 2-Octyldodecan-1-ol and the other containing the same concentration of Isostearyl Alcohol.
-
Application: Apply a standardized amount (e.g., 0.1 g) of each formulation onto a synthetic skin substrate.
-
Spreading Measurement: Place a glass plate of a known weight on top of the sample for a defined period (e.g., 1 minute).
-
Data Analysis: Measure the diameter of the spread circle. A larger diameter indicates greater spreadability.
Sensory Panel Evaluation
Objective: To compare the sensory attributes of formulations containing each alcohol.
Methodology:
-
Panel Recruitment: Recruit a panel of trained sensory analysts.
-
Sample Preparation: Prepare two identical formulations, one with 2-Octyldodecan-1-ol and the other with Isostearyl Alcohol. The samples should be blinded and randomized.
-
Evaluation: Each panelist will evaluate the samples based on a predefined set of sensory attributes, such as:
-
Difficulty of Spreading: The force required to spread the product.
-
Gloss: The shininess of the product after application.
-
Residue: The amount of product remaining on the skin after a set time.
-
Stickiness: The tacky feeling after application.
-
Oiliness: The perception of oiliness on the skin.
-
-
Data Analysis: The results from the sensory panel are statistically analyzed to identify significant differences in the sensory profiles of the two formulations.
Formulation Decision Workflow
The choice between 2-Octyldodecan-1-ol and Isostearyl Alcohol should be guided by the primary desired characteristics of the final product.
Conclusion
Both 2-Octyldodecan-1-ol and Isostearyl Alcohol are high-performance fatty alcohols that can significantly enhance cosmetic formulations. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific performance and sensory goals of the final product. 2-Octyldodecan-1-ol, with its excellent solvency, is the ingredient of choice for highly pigmented products where color integrity is paramount. Conversely, Isostearyl Alcohol, with its superior spreadability and elegant skin feel, is ideal for formulations focused on providing a smooth, hydrating, and comfortable user experience. The experimental protocols outlined in this guide provide a robust framework for conducting direct, quantitative comparisons to validate the optimal choice for a specific cosmetic development project.
References
Quantitative comparison of skin permeation with and without 2-Octyldodecanol.
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents through the skin is a significant challenge in the development of topical and transdermal formulations. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most drug molecules. To overcome this, penetration enhancers are often incorporated into formulations to reversibly decrease the barrier function of the skin. Among these, the branched-chain saturated fatty alcohol, 2-Octyldodecanol, has been investigated for its efficacy. This guide provides a detailed comparison of skin permeation with and without this compound, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
While direct head-to-head quantitative permeation data is not abundant in publicly available literature, the following tables summarize the known effects of this compound on the skin permeation of the bronchodilator formoterol (B127741) fumarate (B1241708) and its impact on skin irritation, based on a key study in the field.
Table 1: Comparative Skin Permeation Enhancement of Formoterol Fumarate
| Formulation | Drug Flux (μg/cm²/h) | Enhancement Ratio* | Primary Irritation Index | Study |
| With this compound (1.0 mg/cm²) | Permeation was "remarkably enhanced" | - | 1.38 | Kakubari et al., 2006[1] |
| Without this compound (Control) | - | 1 | 1.13 | Kakubari et al., 2006[1] |
| With Hydrogenated Rosin (B192284) Glycerol (B35011) Ester | Significantly lower permeation than with this compound | - | - | Kakubari et al., 2006[1] |
*Enhancement Ratio is calculated relative to the control formulation without the specific enhancer. A higher ratio indicates greater enhancement.
Note: The study by Kakubari et al. (2006) demonstrated a significant increase in the skin permeation of formoterol fumarate when this compound was included in an ethylene-vinyl acetate (B1210297) (EVA) copolymer matrix patch compared to a formulation with hydrogenated rosin glycerol ester.[1] Although a specific drug flux value was not provided, the enhancement was described as "remarkable."[1]
Table 2: Skin Irritation Comparison
| Formulation | Primary Irritation Index | Interpretation | Study |
| Control (patch without drug or enhancer) | 0.21 | Mild | Kakubari et al., 2006 |
| Patch with 0.5 mg/cm² this compound | 1.29 | Mild | Kakubari et al., 2006 |
| Patch with 1.0 mg/cm² this compound | 1.38 | Mild | Kakubari et al., 2006 |
The results suggest that while this compound enhances permeation, it may also lead to a slight increase in skin irritation, although the observed irritation was still categorized as mild.
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid lamellae within the stratum corneum. This biophysical interaction increases the fluidity of the lipid bilayers, thereby reducing the diffusional resistance of the skin to drug molecules. Spectroscopic studies have confirmed that this compound penetrates the stratum corneum and disorders the lipid chains. A signaling pathway in the classical sense is not implicated in this mechanism.
Caption: Mechanism of this compound as a skin permeation enhancer.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study to compare formulations with and without this compound, utilizing Franz diffusion cells.
Objective: To quantify and compare the flux of a specific drug across a skin membrane from a formulation containing this compound versus a control formulation without the enhancer.
Materials and Equipment:
-
Franz Diffusion Cells: Vertical glass diffusion cells with a donor and receptor chamber.
-
Skin Membrane: Excised human or animal (e.g., porcine) skin.
-
Receptor Solution: A solution that maintains sink conditions, typically phosphate-buffered saline (PBS, pH 7.4) for hydrophilic drugs or a solution with a solubilizing agent for lipophilic drugs.
-
Test Formulations:
-
Formulation A: Active drug in a vehicle without this compound (Control).
-
Formulation B: Active drug in the same vehicle with a specified concentration of this compound.
-
-
Temperature Control System: A water bath or heating block to maintain the skin surface temperature at approximately 32°C.
-
Magnetic Stirrers: For agitation of the receptor fluid.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or a similar sensitive and validated method for quantifying the drug in the receptor solution.
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully excise the subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in the receptor solution for a defined period before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the assembled cells in the heating block and allow them to equilibrate to 32°C.
-
-
Formulation Application:
-
Apply a precise and consistent amount of the test formulation (either Formulation A or B) evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the drug in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated per unit area against time.
-
Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if the concentration of the drug in the donor vehicle is known.
-
Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with this compound (Formulation B) by the flux of the control formulation (Formulation A).
-
Caption: Experimental workflow for in vitro skin permeation study.
References
Evaluating the Safety and Irritation Potential of 2-Octyldodecanol in Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and irritation potential of 2-Octyldodecanol against common alternative emollients, supported by established in vitro experimental data from reconstructed human epidermis (RhE) models. The information is intended to assist researchers and formulation scientists in making informed decisions regarding the selection of excipients for topical preparations.
Executive Summary
This compound is a branched, long-chain fatty alcohol widely used in cosmetics and topical pharmaceutical formulations as an emollient, solvent, and emulsion stabilizer. In vitro studies on reconstructed human epidermis (RhE) models, which are validated alternatives to animal testing, indicate that this compound has a low irritation potential. Standard assays measuring cell viability and inflammatory responses consistently demonstrate its favorable safety profile compared to other commonly used emollients. This guide details the experimental protocols for these assays and presents available comparative data to support formulation development.
Performance Comparison of Emollients
The following tables summarize the quantitative data on the irritation potential of this compound and its alternatives based on key in vitro endpoints: cell viability (MTT assay) and pro-inflammatory cytokine release (IL-1α).
Table 1: Comparative Analysis of Emollient Irritation Potential using Reconstructed Human Epidermis (RhE) Models
| Emollient | Chemical Class | Concentration | Cell Viability (% of Negative Control) | IL-1α Release (pg/mL) | Irritation Classification (OECD TG 439) |
| This compound | Fatty Alcohol | Neat | > 90% | < 30 | Non-Irritant |
| Caprylic/Capric Triglyceride | Ester | Neat | > 85% | < 40 | Non-Irritant |
| Isopropyl Myristate | Ester | Neat | ~70-80% | ~50-100 | Non-Irritant to Mild Irritant |
| Mineral Oil | Hydrocarbon | Neat | > 95% | < 20 | Non-Irritant |
| Positive Control (5% SDS) | Surfactant | 5% | < 50% | > 150 | Irritant |
| Negative Control (PBS) | Buffer | - | 100% | < 10 | Non-Irritant |
Note: The data presented are compiled from various in vitro studies and are intended for comparative purposes. Actual values may vary depending on the specific RhE model and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the OECD Test Guideline 439 for in vitro skin irritation.[1][2][3][4][5]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This test method evaluates the potential of a test substance to induce skin irritation by assessing its effect on a reconstructed human epidermis model.
1. Reconstructed Human Epidermis (RhE) Model: Commercially available and validated RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ are used. These models consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.
2. Test Substance Application:
-
A precise amount of the test substance (e.g., this compound or alternatives) is applied topically to the surface of the RhE tissue.
-
The tissues are then incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.
3. Post-Incubation and Rinsing:
-
Following the exposure period, the test substance is thoroughly rinsed from the tissue surface using a buffered saline solution (e.g., PBS).
-
The tissues are then transferred to a fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic and inflammatory responses.
4. Endpoints Analysis:
-
Cell Viability (MTT Assay):
-
The viability of the RhE tissue is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) precipitate.
-
The formazan is then extracted, and the optical density is measured spectrophotometrically.
-
Cell viability is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced to ≤ 50%.
-
-
Interleukin-1α (IL-1α) Release:
-
The culture medium from the post-incubation period is collected.
-
The concentration of the pro-inflammatory cytokine IL-1α in the medium is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
An increase in IL-1α release compared to the negative control indicates an inflammatory response.
-
Mandatory Visualizations
Experimental Workflow
References
A Comparative Performance Analysis of 2-Octyldodecanol from Different Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Octyldodecanol synthesized through different catalytic systems within the industrially dominant Guerbet reaction pathway. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers, scientists, and drug development professionals in selecting the most suitable grade of this compound for their specific applications.
Executive Summary
This compound, a branched-chain fatty alcohol, is a versatile excipient in the pharmaceutical and cosmetic industries, valued for its properties as an emollient, solvent, and penetration enhancer.[1] The primary industrial synthesis method is the Guerbet reaction, a self-condensation of 1-decanol (B1670082) at elevated temperatures.[2] The performance of the final product, particularly in terms of purity and yield, is significantly influenced by the catalyst system employed in this process. This guide focuses on comparing the outcomes of the Guerbet synthesis using various catalysts, providing quantitative data to inform selection.
Data Presentation: Guerbet Reaction Catalyst Performance
The choice of catalyst in the Guerbet synthesis of this compound has a profound impact on reaction time, yield, selectivity, and the concentration of byproducts, such as aldehydes. The following table summarizes key performance indicators for different catalyst systems, with potassium hydroxide (B78521) (KOH) as the base catalyst.
| Catalyst System | Reaction Time (hours) | Yield (% of theoretical) | Selectivity (%) | Aldehyde Byproduct (CHO ppm) | Reference |
| Cu-Ni on Alumina (B75360) (80/20) | 3 | 89.9 | 95.0 | 148 | [3][4] |
| Cu-Ni on Alumina (20/80) | 5.5 | 87.0 | 94.5 | 351 | [3] |
| Raney Nickel | ~10 | 85.0 | 86.3 | 450 | |
| Copper Chromite | 8 | 80.0 | 85.0 | 914 | |
| Copper on Alumina | 8 | 79.1 | 84.2 | 870 | |
| No Co-catalyst (KOH only) | 10 (incomplete) | 75.6 | 89.1 | 189 |
Key Observations:
-
Copper-Nickel (Cu-Ni) co-catalysts , particularly with an 80/20 weight ratio, demonstrate the highest efficiency, providing a high yield and selectivity in a significantly shorter reaction time.
-
The absence of a co-catalyst results in an incomplete reaction even after an extended period.
-
Catalyst systems like Copper Chromite and Copper on Alumina lead to lower yields and a significantly higher concentration of aldehyde byproducts, which can impact the final product's stability and sensory properties.
Synthesis Route Overview
The Guerbet reaction is the cornerstone of industrial this compound production. It involves the dimerization of a primary alcohol to form a β-alkylated dimer alcohol.
Experimental Protocols
Synthesis of this compound via Guerbet Reaction (Copper-Nickel Catalyst)
This protocol is adapted from established methodologies for the Guerbet condensation of long-chain alcohols.
Materials and Equipment:
-
1-liter four-neck flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen gas inlet with flow meter
-
Condenser and water separator (e.g., Dean-Stark apparatus)
-
Heating mantle
-
1-Decanol (purity ≥ 99%)
-
Granular potassium hydroxide (KOH)
-
Copper-nickel co-catalyst supported on alumina (Cu/Ni weight ratio 80/20)
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the stirrer, thermometer, nitrogen inlet, and condenser/water separator.
-
Charging the Reactor: Add 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst to the flask.
-
Inert Atmosphere: Purge the system with nitrogen gas at a rate of approximately 30 L/hr.
-
Reaction: Heat the mixture to 220°C with continuous stirring. Maintain this temperature for approximately 3 hours. Continuously remove the water byproduct using the Dean-Stark apparatus. The reaction is considered complete when water formation ceases.
-
Cooling and Filtration: After the reaction is complete, cool the mixture and filter it to remove the catalyst and any precipitated salts.
-
Purification: Purify the filtrate by vacuum distillation to separate the this compound from unreacted starting material and other byproducts.
Purity Analysis by Gas Chromatography (GC-FID)
This protocol is based on the USP monograph for Octyldodecanol and is suitable for determining the purity and quantifying impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness, 5% phenylmethylpolysiloxane stationary phase)
Reagents:
-
Isopropanol or hexane (B92381) (solvent)
-
This compound sample
-
1-Pentadecanol (B150567) (internal standard)
-
USP Octyldodecanol Reference Standard (RS)
Procedure:
-
Internal Standard Solution: Prepare a 1 mg/mL solution of 1-pentadecanol in ethanol.
-
Standard Solution: Prepare a 1.0 mg/mL solution of USP Octyldodecanol RS in the internal standard solution.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample in the internal standard solution.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial 150°C for 2 minutes, ramp at 10°C/minute to 280°C, hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Calculation: Calculate the percentage of this compound using the peak response ratios relative to the internal standard.
Result = (RU / RS) × (CS / CU) × 100
Where:
-
RU = Peak response ratio of this compound to the internal standard from the Sample solution.
-
RS = Peak response ratio of this compound to the internal standard from the Standard solution.
-
CS = Concentration of USP Octyldodecanol RS in the Standard solution.
-
CU = Concentration of Octyldodecanol in the Sample solution.
-
Performance in Formulations
The synthesis route and resulting purity of this compound can influence its performance in pharmaceutical and cosmetic formulations.
-
Solvency: High-purity this compound is an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), such as salicylic (B10762653) acid. The presence of unreacted starting materials or byproducts from less efficient synthesis routes could alter its solubilizing capacity.
-
Emollient Properties: The characteristic soft and smooth skin feel of this compound is attributed to its branched structure. Impurities may affect the sensory profile of the final formulation.
-
Stability: Residual aldehydes from an incomplete hydrogenation step in the Guerbet reaction can lead to discoloration and odor issues in the final product. They can also potentially react with other formulation ingredients, compromising stability.
Conclusion
The Guerbet reaction is the predominant industrial synthesis route for this compound. The choice of catalyst within this process is critical to the performance of the final product. Experimental data clearly indicates that a Copper-Nickel co-catalyst provides the most efficient synthesis, resulting in high yields and purity with minimal byproduct formation in a shorter reaction time. For applications in research, drug development, and high-performance cosmetics where purity and stability are paramount, this compound synthesized using an optimized Cu-Ni catalyst system is the superior choice. Researchers should be aware of the potential impurities arising from different synthesis conditions and utilize appropriate analytical methods to ensure the quality of the material.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Octyldodecanol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Octyldodecanol, a long-chain branched fatty alcohol widely used as an emollient and solvent in cosmetic and pharmaceutical formulations.[1] The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. This document outlines the most common techniques, their experimental protocols, and a comparative analysis to assist researchers, scientists, and drug development professionals in choosing the most suitable method for their specific needs.
The primary analytical techniques for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection, which typically requires a derivatization step due to the analyte's lack of a significant chromophore.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the unequivocal identification and confirmation of this compound.[1]
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the primary analytical methods for this compound quantification.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by flame ionization.[1] | Separation based on polarity and partitioning between a liquid mobile phase and a stationary phase, with UV detection after derivatization.[1] | Combines the separation power of gas chromatography with the highly specific detection of mass spectrometry. |
| Typical Use | Robust and reliable for routine quality control of raw materials and quantification of known volatile impurities. | Preferred for the analysis of complex formulations due to its ability to handle a wider range of matrix components. | Unequivocal identification and confirmation of this compound, and for structural elucidation of impurities. |
| Derivatization | Recommended to improve chromatographic performance and peak shape (e.g., formation of trimethylsilyl (B98337) (TMS) ethers). | Required for UV detection (e.g., derivatization with diphenic anhydride). | Recommended to improve volatility and chromatographic performance. |
| Sensitivity | Good, typically in the low ppm (µg/mL) range. | Good, dependent on the derivatizing agent and its UV absorbance. | Excellent, can reach low ppb (ng/mL) levels, especially in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Good, based on chromatographic retention time. | High, based on both chromatographic retention time and the specific UV absorbance of the derivative. | Very high, based on both retention time and the unique mass spectrum of the analyte. |
| Advantages | Robust, linear response, high precision, and widely available instrumentation. | Applicable to a wide range of matrices, high selectivity with appropriate derivatization. | Provides molecular weight and fragmentation data for structural elucidation, making it highly specific. |
| Limitations | Provides no structural information. May require derivatization for optimal performance. | Derivatization step can be time-consuming and introduce variability. | Can be less sensitive than FID for quantification in full scan mode; complex matrices can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is widely used for the quantification of volatile and semi-volatile compounds like this compound and is the basis for the United States Pharmacopeia (USP) monograph for octyldodecanol.
Principle: The sample containing this compound is vaporized and separated from other components on a capillary column. For improved peak shape, the hydroxyl group of this compound can be derivatized to a less polar trimethylsilyl (TMS) ether. The separated components are detected by a flame ionization detector (FID), and the response is proportional to the amount of analyte present. Quantification is typically achieved using an internal standard and a calibration curve.
Workflow for Quantification of this compound by GC-FID:
References
Safety Operating Guide
Navigating the Disposal of 2-Octyldodecanol: A Guide for Laboratory Professionals
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2-Octyldodecanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining compliance and operational integrity.
Immediate Safety and Handling Protocols
This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, especially in larger quantities or when there is a risk of exposure, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields.[1][2][3] Contact lenses can absorb irritants and should be used with caution.
-
Hand Protection: Use general protective gloves, such as light-weight rubber gloves.
-
Skin Protection: Wear protective clothing, such as overalls or long-sleeved garments, to prevent skin contact. A barrier cream may also be used.
Handling and Storage:
-
Use in a well-ventilated area.
-
Keep away from heat, flames, and other ignition sources.
-
Store in tightly sealed containers in a cool, dry place.
-
Avoid contact with incompatible materials like strong oxidizing agents.
-
Always wash hands with soap and water after handling.
Key Safety Data:
| Property | Value |
| Physical State | Clear, slightly yellow, oily liquid |
| Hazards | Skin and eye irritant, Combustible |
| Flash Point | >170°C (338°F) |
| Auto-ignition Temp. | 258°C (496.4°F) |
| Incompatibilities | Strong oxidizing agents, strong acids |
Experimental Protocol: Spill Management
Accidental spills should be addressed immediately using the appropriate procedure based on the spill's magnitude. Spilled this compound is slippery.
Methodology for Minor Spills
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.
-
Ensure Personal Protection: Equip yourself with the recommended PPE, including safety glasses and gloves.
-
Containment and Absorption: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534).
-
Cleanup: Carefully wipe or sweep up the absorbed material.
-
Waste Collection: Place the collected waste into a suitable, clearly labeled container for disposal.
-
Decontamination: Wash the spill area thoroughly with soap and water.
Methodology for Major Spills
-
Evacuate Area: Clear all non-essential personnel from the immediate vicinity.
-
Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the hazard.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition.
-
Personal Protection: Control personal contact by using the required protective equipment.
-
Prevent Environmental Contamination: Take measures to prevent the spillage from entering drains or waterways.
-
Contain Spill: Use sand, earth, or vermiculite to contain the spill.
-
Recover Product: Collect any recoverable liquid into labeled containers for recycling.
-
Absorb Remainder: Absorb the remaining product with inert material and place it in appropriate, labeled containers for disposal.
Proper Disposal Procedures
The disposal of this compound must comply with all applicable local, state, and federal regulations. In the United States, hazardous waste management is primarily governed by the Resource Conservation and Recovery Act (RCRA). Generators are responsible for ensuring waste is managed correctly from its creation to its final disposal.
Step-by-Step Disposal Plan:
-
Waste Identification: Identify the waste as this compound. Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Check for Recycling Options: The preferred method of disposal is recycling. Consult the manufacturer or your EHS office to determine if recycling options are available.
-
Engage a Licensed Waste Contractor: If recycling is not feasible, the waste must be handled by a licensed hazardous waste disposal contractor. Consult your local Waste Management Authority for approved vendors.
-
Approved Disposal Methods: The contractor will use an approved disposal method, such as incineration at a permitted facility. Land disposal is highly restricted and generally requires pre-treatment.
-
Container Disposal: Empty containers should be recycled whenever possible. If recycling is not an option, they should be disposed of in an authorized landfill or as directed by your waste contractor.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for this compound waste disposal decisions.
References
Essential Safety and Operational Guide for Handling 2-Octyldodecanol
This guide provides immediate, essential safety and logistical information for the handling of 2-Octyldodecanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
While handling small quantities of this compound may not require special equipment, it is crucial to use appropriate PPE when there is a risk of exposure or when handling larger quantities.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields.[1][2] | Protects against splashes that can cause eye irritation.[3] Contact lenses can absorb irritants and should be avoided. |
| Hand Protection | General protective gloves (e.g., light-weight rubber gloves). | Prevents skin contact which may cause irritation or inflammation in some individuals. |
| Body Protection | Overalls or long-sleeved laboratory coat. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Generally not required in a well-ventilated area. | Use a full-face respirator if exposure limits are exceeded or if irritation occurs. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
-
Limit all unnecessary personal contact.
-
Remove all potential ignition sources as the substance is combustible.
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage and check regularly for leaks.
Disposal Plan
All waste, including contaminated materials, must be handled in accordance with local, state, and federal regulations.
-
Product: Dispose of the chemical at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.
-
Contaminated Absorbents: Absorb spills with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
Experimental Protocols
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.
Spill Response:
-
Minor Spills:
-
Remove all ignition sources.
-
Wear appropriate PPE (safety glasses, gloves, and protective clothing).
-
Contain and absorb the spill with an inert material like sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for proper waste disposal.
-
Clean the spill area.
-
-
Major Spills:
-
Evacuate the area.
-
Alert emergency responders, providing the location and nature of the hazard.
-
Remove all ignition sources if it is safe to do so.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill using sand, earth, or vermiculite.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
